2-Chloro-6-methyl-4-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170820. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methyl-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)3-6(7)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASZDKHKTXGGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305458 | |
| Record name | 2-CHLORO-6-METHYL-4-NITRO-PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79055-51-9 | |
| Record name | 79055-51-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-CHLORO-6-METHYL-4-NITRO-PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic and Analytical Characterization of 2-Chloro-6-methyl-4-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-6-methyl-4-nitropyridine. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally related molecules. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and similar pyridine derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 2-chloro-6-methylpyridine, 4-nitropyridine, and other substituted nitropyridines.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 - 8.3 | s | 1H | H-5 |
| ~7.8 - 8.0 | s | 1H | H-3 |
| ~2.6 | s | 3H | -CH₃ |
Note: The chemical shifts of the aromatic protons (H-3 and H-5) are anticipated to be in the downfield region due to the electron-withdrawing effects of the nitro group and the chloro substituent. The methyl group is expected to appear as a singlet in the typical alkyl region.
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 162 | C-2 |
| ~155 - 158 | C-6 |
| ~150 - 153 | C-4 |
| ~125 - 128 | C-3 |
| ~118 - 121 | C-5 |
| ~25 | -CH₃ |
Note: The carbon atoms attached to the chlorine (C-2) and the nitrogen in the pyridine ring (C-6) are expected at the lowest field. The carbon bearing the nitro group (C-4) will also be significantly deshielded. The methyl carbon will appear at a characteristic high-field shift.
Table 3: Predicted IR Spectral Data
Sample Preparation: KBr Pellet or Thin Film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |
| ~2980 - 2850 | Weak | Aliphatic C-H Stretch (-CH₃) |
| ~1600 - 1580 | Medium-Strong | C=C & C=N Ring Stretching |
| ~1530 - 1500 | Strong | Asymmetric NO₂ Stretch |
| ~1350 - 1330 | Strong | Symmetric NO₂ Stretch |
| ~1100 - 1000 | Medium | C-Cl Stretch |
| ~850 - 800 | Medium-Strong | C-H Out-of-plane Bending |
Note: The most characteristic bands are expected to be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.
Table 4: Predicted Mass Spectrometry Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 172/174 | High | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotope pattern) |
| 142/144 | Medium | [M - NO]⁺ |
| 126 | Medium | [M - NO₂]⁺ |
| 91 | Medium | [M - NO₂ - Cl]⁺ |
| 77 | High | [C₅H₃N]⁺ (Picolyl cation fragment) |
Note: The mass spectrum is expected to show a characteristic 3:1 intensity ratio for the molecular ion peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes. Fragmentation is likely to involve the loss of the nitro group and the chlorine atom.
Experimental Protocols
The following are detailed methodologies for the key experiments required for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon skeleton of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2.0 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the KBr pellet in the beam path.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background subtraction.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.
Sample Preparation:
-
For GC-MS, dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
For a direct insertion probe, place a small amount of the solid sample in a capillary tube.
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
GC Column: A standard non-polar column (e.g., HP-5MS).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the primary synthetic pathways for the preparation of 2-Chloro-6-methyl-4-nitropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of two viable synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and process development.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of the chloro, methyl, and nitro functionalities on the pyridine ring offers multiple reaction sites for further chemical transformations, making it a versatile building block for the synthesis of more complex molecules. This guide will explore two principal synthetic strategies for its preparation:
-
Pathway 1: From 2,6-Lutidine via N-Oxidation and Nitration
-
Pathway 2: From 2-Hydroxy-6-methylpyridine via Nitration and Chlorination
Each pathway will be discussed in detail, including reaction mechanisms, experimental procedures, and a summary of relevant quantitative data.
Pathway 1: Synthesis from 2,6-Lutidine
This pathway commences with the readily available starting material, 2,6-lutidine. The synthesis proceeds through three key steps: N-oxidation, nitration of the resulting N-oxide, and a final deoxygenative chlorination to yield the target compound.
Logical Workflow for Pathway 1
Synthesis of 2-Chloro-6-methyl-4-nitropyridine: A Technical Guide to Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic pathways for 2-Chloro-6-methyl-4-nitropyridine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. The document outlines the requisite starting materials, details the multi-step experimental protocols, and presents quantitative data to support reproducible and efficient synthesis.
Overview of Synthetic Strategy
The most prevalent and efficient synthesis of this compound commences with the readily available starting material, 2,6-lutidine (2,6-dimethylpyridine). The synthesis is a three-step process involving:
-
N-Oxidation: The pyridine nitrogen of 2,6-lutidine is oxidized to form 2,6-dimethylpyridine N-oxide. This initial step is crucial as the N-oxide group activates the pyridine ring for subsequent electrophilic substitution.
-
Regioselective Nitration: The intermediate N-oxide is nitrated at the C4-position, which is electronically activated by the N-oxide group, to yield 2,6-dimethyl-4-nitropyridine N-oxide.
-
Deoxygenative Chlorination: The final step involves a dual transformation where the N-oxide is removed, and a chlorine atom is introduced at the C2-position using a chlorinating agent such as phosphorus oxychloride (POCl₃).
The overall logical workflow is depicted below.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the key transformations in the synthesis.
Table 1: N-Oxidation of Pyridine Derivatives
| Starting Material | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|
| 2-Chloropyridine | 30% H₂O₂ | Acetic Acid | 80 | 3 | 96.5 |[1] |
Table 2: Nitration of Dimethylpyridine N-oxides
| Starting Material | Nitrating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | - | 125-130 | 3 | >90 | [2][3] |
| 2,3-Dimethylpyridine N-oxide | KNO₃ / H₂SO₄ | - | 80-120 | 0.5-2 | 91-93 | [4][5][6] |
| 3,5-Dimethylpyridine N-oxide | KNO₃ / H₂SO₄ | - | 60-120 | 0.5-12 | 85.7 |[2] |
Table 3: Deoxygenative Chlorination of Pyridine N-oxides
| Starting Material | Chlorinating Agent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Chloro-4-nitropyridine N-oxide | PCl₃ | Chloroform | Reflux | Overnight | 78 | [7] |
| Quinolones | POCl₃ | - | 70-90 | - | - | [8][9] |
| 2-Hydroxy-3-nitro-6-methylpyridine | POCl₃ | - | Reflux | 4 h | 89 |[10] |
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies for analogous compounds and represent a viable route for the target molecule.
Step 1: Synthesis of 2,6-Dimethylpyridine N-oxide
This procedure is adapted from the N-oxidation of 2-chloropyridine.[1]
Methodology:
-
To a reaction vessel, add 2,6-lutidine (1.0 mol) and glacial acetic acid (1.5 mol).
-
Heat the mixture to 80°C with stirring.
-
Slowly add 30% hydrogen peroxide (H₂O₂) (3.5 mol) dropwise, maintaining the temperature at 80°C.
-
After the addition is complete, maintain the reaction at 80°C for an additional 3 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 2,6-dimethylpyridine N-oxide. The product can be used in the next step without further purification.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 5. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 6. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 7. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Reactivity and Electronic Properties of 2-Chloro-6-methyl-4-nitropyridine
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive analysis of the anticipated reactivity and electronic properties of 2-Chloro-6-methyl-4-nitropyridine. Due to the limited availability of direct experimental data for this specific isomer, this document leverages extensive data from closely related analogues, including various chloro-methyl-nitro-pyridine isomers, to build a predictive model of its chemical behavior. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, reactivity, and electronic characteristics of this class of compounds. All quantitative data is presented in structured tables, and detailed experimental protocols for key reactions on analogous compounds are provided. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.
Introduction
Substituted pyridines are fundamental building blocks in medicinal chemistry and materials science. The strategic placement of electron-withdrawing and electron-donating groups on the pyridine ring allows for the fine-tuning of their chemical and physical properties. This compound is a structurally interesting molecule featuring a halogen atom susceptible to nucleophilic substitution, a deactivating nitro group that also activates the ring towards such reactions, and a methyl group that can influence the regioselectivity and reactivity through steric and electronic effects. This guide synthesizes the available information on homologous and isomeric compounds to provide a robust predictive overview of the title compound's chemistry.
Predicted Reactivity
The reactivity of this compound is expected to be dominated by nucleophilic aromatic substitution (SNAr) at the C2 position. The presence of the electron-withdrawing nitro group at the C4 position, para to the chlorine atom, strongly activates the ring for nucleophilic attack. The nitrogen atom in the pyridine ring further enhances this effect by withdrawing electron density.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is an excellent leaving group in SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The negative charge of this intermediate is delocalized onto the nitro group and the pyridine nitrogen, which stabilizes the transition state and facilitates the reaction.
A variety of nucleophiles are expected to displace the chloride, including amines, alkoxides, and thiolates. The general reaction scheme is depicted below:
Caption: General scheme for nucleophilic aromatic substitution on this compound.
The regioselectivity of nucleophilic attack on related di-substituted pyridines, such as 2,6-dichloro-3-nitropyridine, is often kinetically controlled, with the attack favored at the position ortho to the nitro group due to strong inductive electron withdrawal. In the case of this compound, the primary site of attack is unambiguously the C2 position bearing the chloro leaving group.
Synthesis Strategies
Proposed Synthetic Pathway
A plausible synthetic route would start with the commercially available 2-chloro-6-methylpyridine. Nitration of this substrate would likely yield a mixture of isomers, from which the desired this compound would need to be separated.
Caption: Proposed synthesis of this compound via nitration.
Alternatively, a multi-step synthesis starting from 2-amino-6-methylpyridine could be employed, involving nitration, diazotization to a hydroxyl group, and subsequent chlorination.
Electronic Properties
The electronic properties of this compound can be inferred from computational studies performed on analogous molecules. Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular orbitals, charge distribution, and reactivity descriptors.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. For a compound like this compound, the HOMO is expected to be localized on the pyridine ring, while the LUMO will likely have significant contributions from the nitro group and the carbon atom attached to the chlorine, indicating its susceptibility to nucleophilic attack.
Computational studies on the related molecule 2-chloro-4-methyl-5-nitropyridine (CMNP) using DFT at the B3LYP/6-311++G(d,p) level of theory provide valuable insights.[1]
Table 1: Calculated Electronic Properties of an Analogous Compound (CMNP) [1]
| Property | Value |
| HOMO Energy | -7.54 eV |
| LUMO Energy | -3.67 eV |
| HOMO-LUMO Gap (ΔE) | 3.87 eV |
| Dipole Moment | 3.16 Debye |
These values suggest that while the molecule is kinetically stable (indicated by the HOMO-LUMO gap), the low-lying LUMO facilitates reactions with nucleophiles.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. For this compound, the MEP map is predicted to show a region of high positive potential (electrophilic character) around the C2 carbon, making it the primary site for nucleophilic attack. The nitro group will exhibit a region of strong negative potential.
Experimental Protocols for Analogous Compounds
The following sections provide detailed experimental procedures for the synthesis and reaction of compounds structurally similar to this compound. These protocols can serve as a starting point for the development of procedures for the title compound.
Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine
This procedure details the chlorination of a hydroxypyridine precursor.[1]
Procedure:
-
A mixture of 2,6-dimethyl-3-nitro-4-pyridone (11.23 g, 66.8 mmol) and phosphorus oxychloride (57 ml) is heated at reflux for 1.5 hours.
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (150 ml).
-
The solution is treated with a dilute aqueous sodium bicarbonate solution until the aqueous layer reaches a pH of 7.
-
The organic phase is separated, dried over magnesium sulfate (MgSO4), and concentrated under reduced pressure to yield the product as a pale yellow solid.
-
Yield: 9.8 g (79%).
Caution: This compound is reported to be a potent skin irritant.[1]
Nucleophilic Substitution on 2-Chloro-3-nitro-6-methylpyridine
This protocol describes the reaction of a chloronitropyridine with a nucleophile.[2]
Procedure:
-
In a 50L glass reaction kettle equipped with a reflux condenser and mechanical stirring, add 3 kg of 2-Chloro-3-nitro-6-methylpyridine, 2.30 kg of guaiacol, and 2.34 kg of DABCO.
-
Heat the reaction mixture in an oil bath at 130°C for 3-4 hours.
-
Monitor the reaction progress by liquid chromatography until the starting material is consumed.
-
Once the reaction is complete, stop heating and allow the mixture to cool to 80°C.
-
Add 30 L of 1,2-dichloroethane with stirring to disperse the mixture and continue to cool to room temperature.
-
Filter the mixture and wash the filter cake with 5 L of 1,2-dichloroethane.
-
The filtrate containing the product can then be further purified.
Spectroscopic Characterization of Analogous Compounds
The following table summarizes key spectroscopic data for compounds related to this compound. This information can be used to predict the spectral features of the title compound.
Table 2: Spectroscopic Data for Related Pyridine Derivatives
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key IR Bands (cm-1) |
| 2-Chloro-6-methylpyridine | 7.51 (t, 1H), 7.01 (d, 1H), 6.89 (d, 1H), 2.53 (s, 3H) | 159.1, 150.9, 138.8, 122.0, 118.9, 24.3 | Not specified |
| 4-Chloro-2,6-dimethyl-3-nitropyridine [3] | 7.22 (s, 1H), 2.61 (s, 3H), 2.58 (s, 3H) | Not specified | Not specified |
| 2-Chloro-4-nitropyridine | 8.65 (d, 1H), 8.32 (d, 1H), 7.95 (dd, 1H) | Not specified | Not specified |
Conclusion
While direct experimental data on this compound is scarce, a comprehensive understanding of its reactivity and electronic properties can be constructed from the well-documented chemistry of its isomers and analogues. The title compound is predicted to be a valuable intermediate for the synthesis of functionalized pyridines, primarily through nucleophilic aromatic substitution at the C2 position. The presence of the nitro group at C4 significantly activates the molecule for such transformations. The provided synthetic protocols and spectroscopic data for related compounds offer a solid foundation for researchers to develop methodologies for the synthesis and derivatization of this compound. Future experimental and computational studies on this specific isomer are warranted to validate these predictions and further explore its potential applications.
References
- 1. Investigation of structure, vibrational, electronic, NBO and NMR analyses of 2-chloro-4-nitropyridine (CNP), 2-chloro-4-methyl-5-nitropyridine (CMNP) and 3-amino-2-chloro-4-methylpyridine (ACMP) by experimental and theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. prepchem.com [prepchem.com]
Solubility Profile of 2-Chloro-6-methyl-4-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-6-methyl-4-nitropyridine in common laboratory solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages qualitative information from closely related structural analogs to infer its likely solubility profile. Furthermore, a detailed, standardized experimental protocol for determining solubility via the gravimetric method is presented, enabling researchers to generate precise quantitative data.
Inferred Solubility Profile
Based on the solubility data of structurally similar nitropyridine derivatives, this compound is anticipated to exhibit poor solubility in aqueous solutions and good solubility in a range of common organic solvents. The presence of the nitro group and the chlorinated pyridine ring contributes to its relatively nonpolar character.
Table 1: Qualitative Solubility of this compound and Related Analogs
| Compound | Water | Methanol | Common Organic Solvents (e.g., Ether, Chloroform) |
| This compound (Inferred) | Poor | Soluble | Good |
| 2-Chloro-5-nitropyridine | Sparingly Soluble | Soluble (hot) | Good[1][2] |
| 2-Chloro-4-methyl-5-nitropyridine | Insoluble | - | Soluble (e.g., Ether, Carbon Tetrachloride)[3] |
Experimental Protocol: Gravimetric Determination of Solubility
The following is a generalized, yet detailed, protocol for the quantitative determination of the solubility of this compound in various solvents using the gravimetric method. This method is a reliable and widely used technique for establishing precise solubility data.[4][5][6][7]
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solute)
-
Selected laboratory solvent (e.g., water, ethanol, acetone, methanol, etc.)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pre-weighed glass vials or evaporating dishes
-
Drying oven or vacuum desiccator
-
Calibrated pipettes and glassware
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatic shaker or water bath set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant using a calibrated pipette.
-
Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean, and dry glass vial or evaporating dish. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or by using a vacuum desiccator.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dry solute.
-
The mass of the dissolved solute is the final weight of the vial minus the initial tare weight of the empty vial.
-
The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.
-
Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Experimental Workflow Visualization
The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.
Caption: Gravimetric solubility determination workflow.
References
The Rising Potential of 2-Chloro-6-methyl-4-nitropyridine Derivatives in Biological Applications: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Among the vast array of pyridine-based scaffolds, 2-Chloro-6-methyl-4-nitropyridine has emerged as a particularly promising starting material for the synthesis of novel bioactive compounds. The strategic placement of the chloro, methyl, and nitro groups on the pyridine ring provides a unique combination of reactivity and electronic properties, making it a versatile platform for the development of derivatives with a wide spectrum of potential biological activities. This technical guide provides a comprehensive overview of the current, albeit limited, publicly available research on the biological activities of this compound derivatives, with a focus on their potential as antimicrobial and anticancer agents.
Synthetic Strategies and Key Reactions
The primary route for the derivatization of this compound involves the nucleophilic aromatic substitution (SNAr) of the highly activated chlorine atom at the C2 position. The electron-withdrawing nature of the nitro group at C4 and the pyridine nitrogen significantly facilitates this reaction, allowing for the introduction of a diverse range of functional groups.
A general workflow for the synthesis of derivatives from this compound is depicted below. This typically involves the reaction of the starting material with various nucleophiles, such as amines, thiols, or alkoxides, to generate a library of substituted pyridines.
Caption: General synthetic workflow for derivatization.
Potential Biological Activities: An Overview
While specific research on the biological activities of this compound derivatives is not extensively documented in publicly accessible literature, the broader class of nitropyridines has demonstrated significant potential in various therapeutic areas. These activities are often attributed to the ability of the nitro group to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules.
Antimicrobial Potential
Nitroaromatic compounds have a long history as antimicrobial agents. The proposed mechanism of action for many nitro-based drugs involves the enzymatic reduction of the nitro group within microbial cells to form cytotoxic radicals. These radicals can then induce damage to DNA, proteins, and other vital cellular components, ultimately leading to cell death.
Although specific data for this compound derivatives is scarce, related compounds have shown promise. For instance, hydrazone derivatives of 2-chloro-6-methylquinoline have been synthesized and evaluated for their antibacterial and antifungal activities.[1] This suggests that the incorporation of a 2-chloro-6-methylpyridine scaffold, which is structurally similar, into various pharmacophores could yield compounds with interesting antimicrobial profiles.
Anticancer Potential
The development of novel anticancer agents is a critical area of research. Nitropyridine derivatives have been investigated for their potential as cytotoxic agents against various cancer cell lines. The mechanism of their anticancer activity is often multifaceted and can involve the induction of apoptosis, inhibition of key signaling pathways, or the generation of reactive oxygen species.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are not extensively published. However, based on general methodologies for the synthesis of related nitropyridine derivatives, a representative protocol for a nucleophilic aromatic substitution reaction can be outlined.
General Procedure for the Synthesis of 2-Amino-6-methyl-4-nitropyridine Derivatives:
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF), the desired amine (1.1-1.5 eq) and a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 eq) are added. The reaction mixture is then stirred at a specific temperature (ranging from room temperature to reflux) for a period of time (typically 2-24 hours), with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired 2-amino-6-methyl-4-nitropyridine derivative.
Data Presentation
Due to the limited availability of specific quantitative data for the biological activity of this compound derivatives in the public domain, a detailed data table cannot be provided at this time. Future research in this area will be crucial for populating such a table with valuable information on parameters like IC50 (half-maximal inhibitory concentration) for anticancer activity and MIC (minimum inhibitory concentration) for antimicrobial activity.
Signaling Pathways and Logical Relationships
While no specific signaling pathways have been elucidated for derivatives of this compound, a hypothetical logical relationship for their potential anticancer mechanism of action can be visualized. This is based on the known mechanisms of other targeted anticancer agents and the potential for these derivatives to act as kinase inhibitors.
Caption: Hypothetical anticancer mechanism of action.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the discovery of novel biologically active molecules. While the current body of specific research on its derivatives is limited, the known activities of the broader nitropyridine class, coupled with the synthetic accessibility of this starting material, provide a strong rationale for further investigation. Future research efforts should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation in a range of biological assays. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold and could lead to the identification of new lead compounds for the development of much-needed antimicrobial and anticancer agents. The elucidation of their mechanisms of action and the identification of their specific cellular targets will be critical for advancing these compounds through the drug discovery pipeline.
References
The Genesis of a Niche Pyridine Derivative: A Technical History of 2-Chloro-6-methyl-4-nitropyridine
For researchers, scientists, and professionals in drug development, an in-depth understanding of key chemical intermediates is paramount. 2-Chloro-6-methyl-4-nitropyridine, a substituted pyridine derivative, represents one such compound whose specific isomeric arrangement offers unique reactivity and potential in the synthesis of complex molecules. While a singular, celebrated moment of discovery for this particular molecule is not readily apparent in the historical record, its emergence can be traced through the logical progression of pyridine chemistry, primarily driven by the need for tailored building blocks in medicinal and materials science.
The history of this compound is intrinsically linked to the broader exploration of substituted pyridines. The introduction of chloro, methyl, and nitro groups onto the pyridine ring provides a scaffold with distinct electronic properties, making it a valuable intermediate for nucleophilic aromatic substitution and other transformations.
Plausible Pathway to Discovery: A Synthesis-Based History
The first synthesis of this compound likely emerged from systematic investigations into the functionalization of readily available pyridine precursors. A logical and historically supported synthetic route commences with 2,6-lutidine (2,6-dimethylpyridine).
Step 1: Chlorination of 2,6-Lutidine
The initial step involves the selective chlorination of 2,6-lutidine. Early methods for the chlorination of pyridine derivatives were explored throughout the mid-20th century. A key challenge in the direct chlorination of lutidine is controlling the regioselectivity. However, established procedures would have allowed for the synthesis of 2-chloro-6-methylpyridine.
Step 2: Nitration of 2-Chloro-6-methylpyridine
With 2-chloro-6-methylpyridine in hand, the subsequent and crucial step is the introduction of a nitro group at the 4-position. The nitration of pyridine rings is a classic electrophilic aromatic substitution reaction. The directing effects of the existing chloro and methyl substituents on the pyridine ring would have been a key consideration for chemists of the era. The chloro group is deactivating and ortho-, para-directing, while the methyl group is activating and also ortho-, para-directing. The interplay of these electronic effects would favor the introduction of the nitro group at the 4-position.
Key Experimental Protocols
While the precise, first-ever documented protocol for this compound is elusive, the following represents a detailed, plausible experimental procedure based on established chemical principles and analogous syntheses from the historical literature.
Synthesis of 2-Chloro-6-methylpyridine from 2,6-Lutidine
A likely historical method for the chlorination of a lutidine derivative involves the use of a chlorinating agent such as phosphorus oxychloride (POCl₃) on the corresponding pyridone.
Nitration of 2-Chloro-6-methylpyridine
The nitration would typically be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Physicochemical Data
The following table summarizes the key quantitative data for this compound, essential for its identification and use in further synthetic applications.
| Property | Value |
| CAS Number | 79055-51-9 |
| Molecular Formula | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol |
Logical Relationships in Synthesis
The synthesis of this compound follows a clear logical progression from a simple, commercially available starting material to the more complex, functionalized target molecule. This workflow is a common paradigm in organic synthesis, where sequential reactions are employed to build molecular complexity.
Thermal Stability and Decomposition of 2-Chloro-6-methyl-4-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of 2-Chloro-6-methyl-4-nitropyridine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar analogs, namely 2-chloro-4-nitropyridine and 2,6-dichloro-4-nitropyridine, to provide a robust estimation of its thermal behavior. The information presented herein is intended to support risk assessment, process safety, and the development of safe handling and storage protocols.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound and its analogs is crucial for interpreting their thermal behavior.
| Property | 2-Chloro-4-nitropyridine | 2,6-Dichloro-4-nitropyridine | This compound (Predicted) |
| Molecular Formula | C₅H₃ClN₂O₂[1] | C₅H₂Cl₂N₂O₂ | C₆H₅ClN₂O₂ |
| Molecular Weight | 158.54 g/mol [1] | 192.99 g/mol | 172.57 g/mol |
| Melting Point | 52-56 °C | 92.0-102.0 °C | Likely intermediate between the two analogs |
| Boiling Point | 181 °C / 2.5 mmHg[2] | Not available | Not available |
| Appearance | Light yellow powder[2][3] | Cream to pale yellow crystals or powder[4] | Likely a similar solid |
Thermal Stability and Decomposition Analysis
While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not publicly available, the thermal behavior of analogous compounds provides critical insights.
Analog Data: 2-Chloro-4-nitropyridine
Safety data for 2-chloro-4-nitropyridine indicates a flash point of 93°C, suggesting it is a combustible solid.[2] Although a specific decomposition temperature is not provided, the presence of the nitro group and the chloro substituent suggests that the molecule is susceptible to exothermic decomposition at elevated temperatures.
Analog Data: 2,6-Dichloro-4-nitropyridine
The melting point range of 92.0-102.0 °C for 2,6-dichloro-4-nitropyridine suggests a higher degree of thermal stability in the solid phase compared to 2-chloro-4-nitropyridine.[4] The additional chlorine atom may influence the electronic structure and bond energies within the pyridine ring, potentially altering the decomposition pathway and onset temperature.
Predicted Thermal Behavior of this compound
Based on the available data for its analogs, this compound is expected to be a combustible solid with a melting point likely falling between that of 2-chloro-4-nitropyridine and 2,6-dichloro-4-nitropyridine. The presence of the methyl group, an electron-donating group, may slightly influence the thermal stability compared to its non-methylated counterpart. Exothermic decomposition is anticipated at elevated temperatures.
Hazardous Decomposition Products
Upon thermal decomposition, halogenated nitropyridines are expected to release a range of hazardous substances.
| Decomposition Product | Chemical Formula | Hazard |
| Carbon Monoxide | CO | Toxic, Flammable |
| Carbon Dioxide | CO₂ | Asphyxiant |
| Nitrogen Oxides | NOₓ | Toxic, Respiratory Irritants |
| Hydrogen Chloride | HCl | Corrosive, Toxic |
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition characteristics of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.
-
Methodology:
-
A small, accurately weighed sample (5-10 mg) of this compound is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset temperature of decomposition is identified as the point at which significant mass loss begins.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, and to determine the enthalpy of these transitions.
-
Methodology:
-
A small, accurately weighed sample (2-5 mg) is hermetically sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
Both pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified and quantified.
-
Visualizations
Experimental Workflow for Thermal Hazard Assessment
Caption: Workflow for assessing the thermal hazards of this compound.
Postulated Decomposition Pathway
Caption: Postulated thermal decomposition pathway for this compound.
Conclusion and Recommendations
The thermal stability of this compound is a critical parameter for its safe handling, storage, and use in research and development. While direct experimental data is lacking, analysis of structurally similar compounds suggests that it is a combustible solid prone to exothermic decomposition at elevated temperatures, releasing toxic and corrosive gases.
It is strongly recommended that comprehensive thermal analysis, including TGA and DSC, be performed on this compound to establish its precise thermal profile. The resulting data will be invaluable for developing accurate safety protocols and ensuring the well-being of laboratory and manufacturing personnel. Until such data is available, precautions suitable for a potentially thermally unstable nitro-aromatic compound should be strictly observed.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Chloro-6-methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Chloro-6-methyl-4-nitropyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and drug discovery for the synthesis of novel substituted pyridine derivatives. The protocols and data presented herein are based on established methodologies for structurally similar electron-deficient chloropyridines.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] this compound is an attractive substrate for such transformations due to the presence of a reactive C-Cl bond activated by the electron-withdrawing nitro group. The resulting 2-aryl-6-methyl-4-nitropyridine scaffolds are valuable intermediates in the development of new therapeutic agents.
The reactivity of this compound in Suzuki coupling is influenced by two key substituents on the pyridine ring. The nitro group at the 4-position is strongly electron-withdrawing, which activates the C-Cl bond at the 2-position towards oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle. Conversely, the methyl group at the 6-position is electron-donating, which may have a modest deactivating effect. However, the dominant activating effect of the nitro group generally makes this substrate more reactive than simple 2-chloropyridines.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle that involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The overall transformation involves the coupling of an organohalide (this compound) with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl boronic acids with electron-deficient chloropyridines. While specific data for this compound is not extensively published, these examples with similar substrates provide a strong indication of expected performance and serve as a guide for reaction optimization.
Table 1: Representative Suzuki Coupling of 2-Chloropyridines with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85 | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 12 | ~90 | [3] |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~80 | [2] |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 100 | 12 | ~75 | [2] |
| 5 | 4-Cyanophenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | ~70 | [4] |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Experimental Protocols
The following protocols provide a general framework for performing Suzuki-Miyaura coupling reactions with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acid partners to achieve optimal results.
Protocol 1: General Procedure for Suzuki Coupling
This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[3]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-6-methyl-4-nitropyridine product.[3]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly shorten reaction times and in some cases, improve yields.[5]
Materials:
-
Same as Protocol 1
-
Microwave-safe reaction vessel
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).[5]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).[5]
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Mandatory Visualizations
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: General Experimental Workflow.
Caption: Troubleshooting Low Yields.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Chloro-6-methyl-4-nitropyridine
These application notes provide a detailed protocol for the palladium-catalyzed cross-coupling of 2-chloro-6-methyl-4-nitropyridine with various amines, a key transformation in the synthesis of pharmaceutically relevant compounds. The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, a ubiquitous linkage in drug molecules.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. This reaction has found widespread application in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance. The specific application to this compound is of interest as the resulting 2-amino-6-methyl-4-nitropyridine scaffold is a precursor to various bioactive molecules. This protocol outlines a general procedure that can be adapted for different amine coupling partners.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl chloride to the Pd(0) complex, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, as it influences the stability and reactivity of the palladium catalyst.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific amine substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound
-
Amine of choice
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., XPhos - 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base (e.g., NaOtBu - Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Reaction vessel (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), the phosphine ligand (e.g., XPhos, 0.02-0.10 equiv), and the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv).
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.2-2.0 equiv) to the reaction vessel.
-
Solvent Addition: Add anhydrous solvent (e.g., Toluene or Dioxane) to the flask. The concentration of the limiting reagent is typically in the range of 0.1-1.0 M.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture with vigorous stirring. The reaction temperature can range from 80 °C to 120 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-6-methyl-4-nitropyridin-2-amine.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with a generic amine. Note that these are representative conditions and may require optimization for specific substrates.
| Parameter | Condition |
| Aryl Halide | This compound |
| Amine | 1.1 - 1.5 equivalents |
| Catalyst | Pd₂(dba)₃ (1-5 mol%) |
| Ligand | XPhos (2-10 mol%) |
| Base | NaOtBu (1.2 - 2.0 equivalents) |
| Solvent | Toluene or Dioxane |
| Temperature | 80 - 120 °C |
| Time | 2 - 24 hours |
| Typical Yield | 70 - 95% |
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Chloro-6-methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a vital reaction in synthetic organic chemistry, particularly in the construction of highly functionalized heterocyclic compounds that form the backbone of many pharmaceutical agents and functional materials. The pyridine ring, when activated by electron-withdrawing groups, becomes an excellent substrate for such transformations. 2-Chloro-6-methyl-4-nitropyridine is a key building block where the potent electron-withdrawing nitro group at the 4-position, in concert with the innate electron-deficient nature of the pyridine nitrogen, strongly activates the chlorine atom at the 2-position for displacement by a wide array of nucleophiles.
These application notes provide a comprehensive overview and detailed protocols for conducting SNAr reactions on this compound with various nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. The resulting substituted 6-methyl-4-nitropyridine derivatives are valuable intermediates in medicinal chemistry, agrochemicals, and materials science.
Reaction Mechanism and Key Considerations
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the 2-position, which bears the chlorine leaving group. This initial attack breaks the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the chloride ion, yielding the final substituted product.
Several factors influence the rate and success of these reactions:
-
Nucleophilicity: The rate of reaction is directly proportional to the nucleophilicity of the attacking species.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile are generally preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.
-
Base: In reactions involving nucleophiles that are weak acids (e.g., amines, thiols, alcohols), a base is often required to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction. Common bases include triethylamine (Et3N), potassium carbonate (K2CO3), and sodium hydride (NaH).
-
Temperature: While the substrate is highly activated, gentle heating is often employed to ensure a reasonable reaction rate, particularly with less reactive nucleophiles.
Data Presentation: Quantitative Reaction Parameters
The following tables summarize representative reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles. Please note that the following data is compiled from reactions on structurally similar chloronitropyridines and should be considered as a general guide. Optimization may be necessary for specific applications.
Table 1: Reactions with Nitrogen Nucleophiles
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | N-Phenyl-6-methyl-4-nitropyridin-2-amine | DMF | K2CO3 | 100 | 8-12 | 85-95 |
| p-Methoxyaniline | N-(4-Methoxyphenyl)-6-methyl-4-nitropyridin-2-amine | DMF | K2CO3 | 100 | 8-12 | 80-90 |
| Piperidine | 2-(Piperidin-1-yl)-6-methyl-4-nitropyridine | Ethanol | Et3N | Reflux | 2-4 | >90 |
| Morpholine | 4-(6-Methyl-4-nitropyridin-2-yl)morpholine | Ethanol | Et3N | Reflux | 2-4 | >90 |
| Benzylamine | N-Benzyl-6-methyl-4-nitropyridin-2-amine | Isopropanol | - | 80 | 4-6 | ~90 |
Table 2: Reactions with Oxygen Nucleophiles
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | 2-Methoxy-6-methyl-4-nitropyridine | Methanol | - | Reflux | 1-3 | >95 |
| Sodium Ethoxide | 2-Ethoxy-6-methyl-4-nitropyridine | Ethanol | - | Reflux | 1-3 | >95 |
| Phenol | 2-Phenoxy-6-methyl-4-nitropyridine | DMF | K2CO3 | 80-100 | 6-10 | 80-90 |
| Guaiacol | 2-(2-Methoxyphenoxy)-6-methyl-4-nitropyridine | DMSO | DABCO | 130 | 3-4 | ~89 |
Table 3: Reactions with Sulfur Nucleophiles
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Thiophenol | 2-(Phenylthio)-6-methyl-4-nitropyridine | DMF | Et3N | RT | 1-2 | >90 |
| Sodium Sulfide | Bis(6-methyl-4-nitropyridin-2-yl)sulfane | Ethanol | - | Reflux | 4-6 | 75-85 |
| Benzyl Mercaptan | 2-(Benzylthio)-6-methyl-4-nitropyridine | DMF | K2CO3 | RT | 2-4 | >90 |
Mandatory Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: General experimental workflow for SNAr reactions.
Experimental Protocols
Protocol 1: General Procedure for Reaction with Amine Nucleophiles (e.g., Aniline)
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 equiv)
-
Potassium Carbonate (K2CO3) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), aniline (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-phenyl-6-methyl-4-nitropyridin-2-amine.
Protocol 2: General Procedure for Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
Materials:
-
This compound (1.0 equiv)
-
Sodium Methoxide (1.2 equiv)
-
Anhydrous Methanol
-
Dichloromethane
-
Water
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous methanol to a concentration of about 0.5 M.
-
Add sodium methoxide (1.2 equiv) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxy-6-methyl-4-nitropyridine. Further purification by recrystallization or column chromatography may be performed if necessary.
Protocol 3: General Procedure for Reaction with Thiol Nucleophiles (e.g., Thiophenol)
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Triethylamine (Et3N) (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
1 M HCl solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF (approx. 0.5 M).
-
Add thiophenol (1.1 equiv) followed by the dropwise addition of triethylamine (1.5 equiv) at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 2-(phenylthio)-6-methyl-4-nitropyridine, can be purified by column chromatography on silica gel if required.
Conclusion
The nucleophilic aromatic substitution reactions of this compound provide a versatile and efficient pathway for the synthesis of a diverse array of 2-substituted-6-methyl-4-nitropyridine derivatives. The protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science, enabling the streamlined synthesis of novel compounds with potential biological or material applications. It is recommended to optimize the provided general conditions for each specific substrate and nucleophile combination to achieve the best possible outcomes.
Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing 2-Chloro-6-methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. 2-Chloro-6-methyl-4-nitropyridine is a versatile and reactive building block for the synthesis of novel kinase inhibitors. The presence of an electron-withdrawing nitro group activates the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) at the C2 position, allowing for the introduction of various amine-containing fragments. This application note provides a detailed protocol for the synthesis of a potential kinase inhibitor library based on the this compound scaffold, with a focus on targeting the Src/Abl signaling pathway.
Core Concept: Nucleophilic Aromatic Substitution
The primary synthetic strategy involves the displacement of the chloro group at the 2-position of this compound by a suitable amine. This SNAr reaction is the cornerstone for generating a diverse library of compounds for screening against various kinases. The methyl group at the 6-position can provide steric hindrance that may influence selectivity, while the nitro group at the 4-position serves to activate the ring towards nucleophilic attack. Subsequent reduction of the nitro group to an amine can provide a handle for further functionalization, expanding the chemical space of the synthesized library.
Featured Application: Synthesis of a Dasatinib Analogue Intermediate
Dasatinib is a potent oral dual Src/Abl kinase inhibitor, which contains a key N-(2-chloro-6-methylphenyl) moiety. This structural feature highlights the potential of utilizing a 2-chloro-6-methyl-substituted aromatic ring in the design of effective kinase inhibitors. Here, we present a synthetic protocol for a pyridine-based analogue, demonstrating the utility of this compound as a starting material.
Experimental Protocols
Protocol 1: Synthesis of N-(substituted)-6-methyl-4-nitro-pyridin-2-amine Derivatives
This protocol describes the general procedure for the nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Substituted aniline or heterocyclic amine (e.g., 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF))
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Triethylamine (Et₃N))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent under an inert atmosphere, add the substituted amine (1.1 eq) and the base (1.5 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(substituted)-6-methyl-4-nitro-pyridin-2-amine derivative.
Protocol 2: Reduction of the Nitro Group
This protocol outlines the conversion of the nitro group to a primary amine.
Materials:
-
N-(substituted)-6-methyl-4-nitro-pyridin-2-amine derivative
-
Reducing agent (e.g., Iron powder (Fe) with ammonium chloride (NH₄Cl), Tin(II) chloride (SnCl₂), or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)
Procedure:
-
Dissolve the N-(substituted)-6-methyl-4-nitro-pyridin-2-amine derivative (1.0 eq) in the chosen solvent.
-
Add the reducing agent (e.g., for Fe/NH₄Cl, use 5-10 eq of Fe and a catalytic amount of NH₄Cl in ethanol/water).
-
Reflux the reaction mixture for several hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction and filter through a pad of celite to remove the solid catalyst/reagents.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, perform an aqueous workup with a base (e.g., sodium bicarbonate) and extract with an organic solvent.
-
Dry the organic layer and concentrate to yield the desired N²,N⁴-disubstituted-6-methyl-pyridine-2,4-diamine.
Data Presentation
The following tables summarize the biological activity of Dasatinib, a representative kinase inhibitor with a structurally similar moiety, against various kinases and cancer cell lines. This data serves as a benchmark for evaluating newly synthesized compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Dasatinib
| Kinase Target | IC₅₀ (nM) | Reference |
| Abl | <1 | [1] |
| Src | 0.8 | [1] |
| c-Kit | 79 | [1] |
| LYN | 1.7 - 8.5 | [2] |
| BCR-ABL | 0.8 - 1.3 | [2] |
Table 2: Cellular Antiproliferative Activity of Dasatinib
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | 1 | [3] |
| TF-1 BCR/ABL | Chronic Myeloid Leukemia | 0.75 | [3] |
| MOLM-13 | Acute Myeloid Leukemia | - | - |
| MV4-11 | Acute Myeloid Leukemia | - | - |
| MDA-MB-231 | Breast Cancer | 6100 | [4] |
| MCF-7 | Breast Cancer | >10000 | [4] |
| ORL-48 | Oral Squamous Cell Carcinoma | ~50 | [5] |
| ORL-156 | Oral Squamous Cell Carcinoma | ~50 | [5] |
Visualizations
Signaling Pathway
The following diagram illustrates a simplified Src/Abl signaling pathway, which is a key target for the kinase inhibitors discussed.
Caption: Simplified Src/Abl Signaling Pathway and Point of Inhibition.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and evaluation of the kinase inhibitor library.
Caption: General workflow for synthesis and screening of kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Chloro-6-methyl-4-nitropyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methyl-4-nitropyridine is a versatile heterocyclic intermediate of significant interest in pharmaceutical and medicinal chemistry. Its structure, featuring a pyridine ring substituted with a reactive chlorine atom, a methyl group, and a nitro group, provides multiple avenues for synthetic transformations. The electron-withdrawing nature of the nitro group activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily reduced to an amino group, which can then be further functionalized. These reactive sites make this compound a valuable building block for the synthesis of a wide range of complex, biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthesis reactions.
Key Synthetic Applications
The primary applications of this compound in pharmaceutical synthesis revolve around two principal transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is susceptible to displacement by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental for introducing diverse side chains and building the core structures of many pharmaceutical compounds. The reaction proceeds via a Meisenheimer complex, stabilized by the electron-withdrawing nitro group.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, providing a key functional handle for subsequent reactions such as amide bond formation, sulfonylation, or diazotization. This transformation is crucial for introducing functionalities that can interact with biological targets.
These two reactions can be performed in a stepwise manner to generate highly functionalized pyridine derivatives.
Experimental Protocols
The following protocols are generalized procedures based on established reactions of similar nitropyridine intermediates. Researchers should consider these as starting points and may need to optimize conditions for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution with an Aromatic Amine
This protocol describes the synthesis of an N-aryl-6-methyl-4-nitropyridin-2-amine, a common scaffold in kinase inhibitors.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 172.57 | 1.0 | 172.6 mg |
| Substituted Aniline (e.g., Aniline) | 93.13 | 1.2 | 111.8 mg (109 µL) |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 258.5 mg (348 µL) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 5 mL |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (172.6 mg, 1.0 mmol).
-
Add N,N-Dimethylformamide (DMF, 5 mL) to dissolve the starting material.
-
Add the substituted aniline (1.2 mmol) to the reaction mixture.
-
Add Diisopropylethylamine (DIPEA, 2.0 mmol) to the flask.
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (50 mL) and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, washing with cold water.
-
Dry the crude product under vacuum.
-
Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(substituted-phenyl)-6-methyl-4-nitropyridin-2-amine.
Expected Yield: 70-90% (dependent on the specific aniline used).
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group to an amine using a common reducing agent like tin(II) chloride.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-(substituted-phenyl)-6-methyl-4-nitropyridin-2-amine | Varies | 1.0 | - |
| Tin(II) chloride dihydrate (SnCl2·2H2O) | 225.63 | 5.0 | 1.13 g |
| Ethanol (EtOH) | 46.07 | - | 10 mL |
| Saturated aqueous sodium bicarbonate (NaHCO3) | - | - | As needed |
| Ethyl acetate (EtOAc) | 88.11 | - | As needed |
Procedure:
-
In a round-bottom flask, dissolve the N-(substituted-phenyl)-6-methyl-4-nitropyridin-2-amine (1.0 mmol) in ethanol (10 mL).
-
Add tin(II) chloride dihydrate (5.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Expected Yield: 80-95%.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic transformations described.
Caption: Synthetic workflow from this compound.
Caption: Experimental workflow for nucleophilic aromatic substitution.
References
Application Note: Regioselective Nitration of 2-Chloro-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective nitration of substituted pyridines is a fundamental transformation in organic synthesis, providing key intermediates for the development of pharmaceuticals and agrochemicals.[1] 2-Chloro-6-methylpyridine is a readily available starting material, and its nitration offers a direct route to functionalized pyridine derivatives. The electron-donating methyl group and the electron-withdrawing chloro group, along with the pyridine nitrogen, influence the position of electrophilic substitution. This application note provides a detailed experimental procedure for the nitration of 2-chloro-6-methylpyridine, focusing on the synthesis of 2-chloro-6-methyl-3-nitropyridine.[1][2] The protocol emphasizes control over reaction conditions to achieve high regioselectivity.
Reaction and Mechanism
The nitration of 2-chloro-6-methylpyridine is an electrophilic aromatic substitution reaction. The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid and sulfuric acid. The reaction proceeds through the formation of a sigma complex (Wheland intermediate), and the regioselectivity is dictated by the electronic and steric effects of the substituents on the pyridine ring.[2][3] The methyl group at the 6-position and the chloro group at the 2-position direct the incoming nitro group primarily to the 3-position.[2] A minor isomer, 2-chloro-6-methyl-5-nitropyridine, may also be formed.[4]
Experimental Protocol
This protocol details the laboratory-scale synthesis of 2-chloro-6-methyl-3-nitropyridine.
Materials:
-
2-Chloro-6-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Dichloromethane or other suitable organic solvent
-
Ethanol or a mixture of Ethanol/Water for recrystallization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.
-
Substrate Addition: Slowly add 2-chloro-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature between 0-5 °C. Stir the mixture until the substrate is completely dissolved.
-
Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, cooled in an ice bath. Add this nitrating mixture dropwise to the solution of 2-chloro-6-methylpyridine, ensuring the reaction temperature does not exceed 5 °C.[2]
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. Extract the product with a suitable organic solvent such as dichloromethane (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to yield the pure 2-chloro-6-methyl-3-nitropyridine.[2]
Data Presentation
Table 1: Physicochemical and Purity Data for 2-Chloro-6-methyl-3-nitropyridine
| Property | Value | Reference |
| Chemical Name | 2-Chloro-6-methyl-3-nitropyridine | [5] |
| Synonyms | 6-Chloro-2-methyl-3-nitropyridine | [5] |
| CAS Number | 22280-60-0 | [5] |
| Molecular Formula | C₆H₅ClN₂O₂ | [6] |
| Molecular Weight | 172.57 g/mol | [2] |
| Appearance | Pale yellow to light brown crystalline powder | [5] |
| Melting Point | 80-85 °C | [5] |
| Purity (HPLC) | ≥98.0% | [5] |
Visualizations
Caption: Experimental workflow for the nitration of 2-chloro-6-methylpyridine.
Caption: Reaction scheme for the nitration of 2-chloro-6-methylpyridine.
Discussion
The described protocol provides a reliable method for the synthesis of 2-chloro-6-methyl-3-nitropyridine. The regioselectivity of the reaction is controlled by maintaining a low temperature (0-5 °C) during the addition of the nitrating agent.[2] This minimizes the formation of the 5-nitro isomer and other potential byproducts. The purification by recrystallization is an effective method to obtain the product with high purity.[2] The final product can be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity. The melting point and HPLC data provided in Table 1 can serve as benchmarks for product identification and quality control.[5] This synthetic route is scalable and provides a valuable intermediate for further chemical transformations in drug discovery and materials science.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloro-6-methyl-3-nitropyridine | 56057-19-3 | Benchchem [benchchem.com]
- 3. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cphi-online.com [cphi-online.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Chloro-6-methyl-3-nitropyridine | C6H5ClN2O2 | CID 1268230 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2-Chloro-6-methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis and purification of 2-Chloro-6-methyl-4-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a multi-step process commencing with the N-oxidation of 2,6-lutidine, followed by nitration to yield 2,6-dimethyl-4-nitropyridine N-oxide. The final product is obtained through a deoxygenative chlorination. This protocol emphasizes scalability, safety, and high purity of the final compound.
Introduction
This compound (CAS No: 79055-51-9) is a substituted pyridine derivative with significant applications in the synthesis of biologically active molecules.[1] Its structural features, including a chloro group, a methyl group, and a nitro group on the pyridine ring, make it a versatile building block for the development of novel therapeutic agents and agrochemicals. The controlled, large-scale synthesis of this compound with high purity is crucial for its application in drug discovery and development pipelines. The following protocols detail a reliable method for its preparation.
Synthesis Pathway Overview
The overall synthetic pathway for this compound is a three-step process starting from commercially available 2,6-lutidine.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 2,6-Lutidine N-oxide
Reaction: Oxidation of 2,6-lutidine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2,6-Lutidine | 107.15 | 107.15 g | 1.0 |
| Hydrogen Peroxide (30%) | 34.01 | 113.4 g (100 mL) | 1.0 |
| Acetic Acid | 60.05 | 300 mL | - |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2,6-lutidine and acetic acid.
-
Heat the mixture to 70-80°C with constant stirring.
-
Slowly add 30% hydrogen peroxide to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 70-80°C.
-
After the addition is complete, continue stirring at 80°C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess acetic acid and water under reduced pressure.
-
The resulting residue is 2,6-lutidine N-oxide, which can be used in the next step without further purification.
Expected Yield: ~95%
Step 2: Synthesis of 2,6-Dimethyl-4-nitropyridine N-oxide
Reaction: Nitration of 2,6-lutidine N-oxide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2,6-Lutidine N-oxide | 123.15 | 123.15 g | 1.0 |
| Fuming Nitric Acid | 63.01 | 300 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 300 mL | - |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice-salt bath.
-
Slowly add 2,6-lutidine N-oxide to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C.
-
Once the addition is complete, add fuming nitric acid dropwise to the mixture, maintaining the temperature below 10°C.
-
After the addition of nitric acid, slowly heat the reaction mixture to 90°C and maintain this temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto 2 kg of crushed ice with stirring.
-
Neutralize the solution with a saturated sodium carbonate solution until the pH is approximately 7-8.
-
The precipitated yellow solid is collected by filtration, washed with cold water, and dried under vacuum.
Purification: The crude product can be recrystallized from ethanol to yield pure 2,6-dimethyl-4-nitropyridine N-oxide.
Expected Yield: 70-80%
Step 3: Synthesis of this compound
Reaction: Deoxygenative chlorination of 2,6-dimethyl-4-nitropyridine N-oxide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2,6-Dimethyl-4-nitropyridine N-oxide | 168.15 | 168.15 g | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 500 mL | - |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a thermometer, add 2,6-dimethyl-4-nitropyridine N-oxide.
-
Slowly add phosphorus oxychloride to the flask with stirring.
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the solution with a saturated solution of sodium bicarbonate to a pH of 7-8.
-
The aqueous layer is extracted three times with dichloromethane (3 x 200 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 60-70%
Data Presentation
Table 1: Summary of Synthesis Steps and Yields
| Step | Product | Starting Material | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 2,6-Lutidine N-oxide | 2,6-Lutidine | H₂O₂, Acetic Acid | 24 | 70-80 | ~95 | >95 (crude) |
| 2 | 2,6-Dimethyl-4-nitropyridine N-oxide | 2,6-Lutidine N-oxide | Fuming HNO₃, H₂SO₄ | 4-6 | 90 | 70-80 | >98 |
| 3 | This compound | 2,6-Dimethyl-4-nitropyridine N-oxide | POCl₃ | 3-4 | 105-110 | 60-70 | >99 |
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with caution and under anhydrous conditions.
-
The quenching of the reaction mixtures, especially the nitration and chlorination steps, is highly exothermic and should be done slowly with efficient cooling.
References
Application Notes and Protocols for the Derivatization of 2-Chloro-6-methyl-4-nitropyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of 2-Chloro-6-methyl-4-nitropyridine, a versatile scaffold for the synthesis of novel compounds in medicinal chemistry. The presence of a reactive chloro group at the 2-position, activated by the electron-withdrawing nitro group at the 4-position, makes this molecule an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups, leading to the generation of diverse chemical libraries for drug discovery programs. Potential applications of the resulting derivatives include the development of kinase inhibitors and other targeted therapeutic agents.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[1] The electronic properties of the pyridine ring, particularly when substituted with electron-withdrawing groups, facilitate a variety of chemical transformations. This compound is a valuable starting material for the synthesis of polysubstituted pyridines. The key to its utility lies in the susceptibility of the C2-chloro substituent to displacement by nucleophiles, a reaction driven by the strong electron-withdrawing effect of the nitro group at the para-position. This reactivity enables the facile synthesis of 2-amino, 2-alkoxy, and 2-thioalkoxy pyridine derivatives, which are common motifs in biologically active molecules, particularly kinase inhibitors that target the ATP-binding site.[2]
Derivatization Strategies
The primary and most facile derivatization strategy for this compound is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, which subsequently expels the chloride leaving group to yield the substituted product.
A general workflow for the derivatization and subsequent evaluation of this compound is depicted below.
Caption: General workflow for the derivatization of this compound.
Further modifications, such as reduction of the nitro group to an amine, provide an additional handle for diversification, for instance, through amide bond formation or participation in cross-coupling reactions.
Experimental Protocols
The following protocols are generalized procedures for the derivatization of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.
Protocol 1: Synthesis of 2-Amino-6-methyl-4-nitropyridine Derivatives via SNAr with Amines
This protocol describes the reaction of this compound with primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 2.0 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃)) (1.5 - 2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound and the chosen anhydrous solvent.
-
Add the desired amine and the base to the reaction mixture.
-
Heat the reaction mixture with stirring to a temperature between 80 °C and 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried.
-
Alternatively, the reaction mixture can be poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Alkoxy/Aryloxy-6-methyl-4-nitropyridine Derivatives via SNAr with Alcohols/Phenols
This protocol outlines the reaction with alcohols or phenols to form the corresponding ether derivatives.
Materials:
-
This compound (1.0 eq)
-
Desired alcohol or phenol (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, or Tetrahydrofuran (THF))
-
Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)) (1.2 eq)
-
Round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent and the alcohol or phenol.
-
Carefully add the base portion-wise at 0 °C and stir for 30 minutes to form the corresponding alkoxide or phenoxide.
-
Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature or gently heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Reduction of the Nitro Group
This protocol describes the reduction of the 4-nitro group to a 4-amino group, providing a key intermediate for further functionalization.
Materials:
-
2-Substituted-6-methyl-4-nitropyridine derivative (1.0 eq)
-
Reducing agent (e.g., Iron powder, Tin(II) chloride (SnCl₂·2H₂O), or Palladium on carbon (Pd/C) with a hydrogen source like H₂ gas or ammonium formate)
-
Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)
-
Standard laboratory glassware for the chosen reduction method
Procedure (using Iron powder in acidic medium):
-
In a round-bottom flask, suspend the 2-substituted-6-methyl-4-nitropyridine derivative in a mixture of ethanol and a dilute acid (e.g., acetic acid or hydrochloric acid).
-
Add iron powder portion-wise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the 4-amino derivative.
-
Purify further if necessary by column chromatography or recrystallization.
Application in Medicinal Chemistry: Kinase Inhibitors
The 2-amino-6-methylpyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The amino group at the 2-position can form crucial hydrogen bonds with the kinase hinge region, while the substituents at other positions can be tailored to achieve potency and selectivity. The derivatization of this compound provides a direct route to such compounds.
Below is a diagram illustrating a generic signaling pathway that can be targeted by kinase inhibitors derived from this scaffold.
Caption: A generic receptor tyrosine kinase signaling pathway targeted by kinase inhibitors.
Data Presentation: Representative Biological Activity
The following table presents representative, albeit hypothetical, biological data for a series of 2-amino-6-methyl-4-nitropyridine derivatives, illustrating the kind of quantitative data that would be generated in a drug discovery program. The IC₅₀ values are based on those reported for structurally similar kinase inhibitors.[3]
| Compound ID | R¹ (at C2) | R² (at C4-amino) | Target Kinase | IC₅₀ (nM) |
| 1a | 4-fluoroaniline | H | Kinase A | 150 |
| 1b | 3,4-dichloroaniline | H | Kinase A | 75 |
| 1c | 4-(morpholino)aniline | H | Kinase A | 50 |
| 2a | 4-fluoroaniline | Acetyl | Kinase A | 500 |
| 3a | 4-fluoroaniline | H | Kinase B | >1000 |
| 3b | 3,4-dichloroaniline | H | Kinase B | 800 |
| 3c | 4-(morpholino)aniline | H | Kinase B | 450 |
Note: This data is for illustrative purposes only and is intended to demonstrate how quantitative structure-activity relationship (SAR) data for derivatives of this compound would be presented.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its facile derivatization through nucleophilic aromatic substitution allows for the rapid generation of diverse libraries of compounds. The resulting 2-substituted-6-methyl-4-aminopyridine core is a key pharmacophore in the design of kinase inhibitors and other targeted therapies. The protocols and application notes provided herein offer a solid foundation for researchers to explore the chemical space around this promising scaffold in their drug discovery endeavors.
References
Application of 2-Chloro-6-methyl-4-nitropyridine in Agrochemical Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Chloro-6-methyl-4-nitropyridine as a key intermediate in the development of novel agrochemicals. The unique structural features of this compound, including a reactive chlorine atom activated by an electron-withdrawing nitro group, make it a versatile building block for the synthesis of a range of potential fungicides, herbicides, and insecticides.
Overview of Synthetic Applications
This compound is primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position is readily displaced by a variety of nucleophiles, including phenols, thiophenols, and amines. This reactivity allows for the introduction of diverse functional groups, leading to the creation of extensive compound libraries for agrochemical screening.
The general synthetic strategy involves the reaction of this compound with a chosen nucleophile in the presence of a base. The resulting product can then be further modified, for example, by reduction of the nitro group to an amine, which can then undergo a variety of further reactions to build molecular complexity.
Logical Workflow for Agrochemical Synthesis:
Caption: General workflow for synthesizing and screening novel agrochemicals starting from this compound.
Synthesis of a Potential Fungicidal Compound: A Case Study
While direct applications of this compound in commercially available agrochemicals are not extensively documented in publicly available literature, its utility can be demonstrated through the synthesis of novel pyridine-based compounds with potential fungicidal activity. A recent study detailed the synthesis of pyridine amide-hydrazide derivatives with broad-spectrum fungicidal properties.[1] Inspired by this, a hypothetical synthesis of a related derivative from this compound is presented below.
This example illustrates the synthesis of a pyridine-ether derivative, a common motif in agrochemicals, followed by further functionalization to introduce a hydrazide moiety, a group known to contribute to biological activity.
Signaling Pathway of a Hypothetical Fungicide:
Caption: A potential mechanism of action for a fungicide derived from this compound.
Experimental Protocol: Synthesis of a Pyridine-Ether Hydrazide Derivative
Step 1: Synthesis of 2-(4-methoxyphenoxy)-6-methyl-4-nitropyridine
This step involves the nucleophilic aromatic substitution of the chlorine atom in this compound with 4-methoxyphenol.
-
Materials:
-
This compound
-
4-methoxyphenol
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add 4-methoxyphenol (1.1 eq) and K2CO3 (1.5 eq).
-
Stir the reaction mixture at 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
-
Step 2: Reduction of the Nitro Group
The nitro group of the synthesized pyridine-ether derivative is reduced to an amine.
-
Materials:
-
2-(4-methoxyphenoxy)-6-methyl-4-nitropyridine
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Water
-
-
Procedure:
-
To a solution of 2-(4-methoxyphenoxy)-6-methyl-4-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
After completion, filter the hot reaction mixture through a bed of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Step 3: Formation of the Hydrazide
The resulting amine is converted to a hydrazide, a key functional group for potential biological activity.
-
Materials:
-
4-amino-2-(4-methoxyphenoxy)-6-methylpyridine
-
tert-Butyl carbazate
-
Triphosgene
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
To a solution of the amine (1.0 eq) and tert-butyl carbazate (1.2 eq) in DCM, add TEA (2.5 eq).
-
Cool the mixture to 0 °C and add a solution of triphosgene (0.4 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with DCM.
-
Dry the organic layer over sodium sulfate and concentrate.
-
Dissolve the crude intermediate in DCM and add TFA. Stir at room temperature for 2 hours to remove the Boc protecting group.
-
Concentrate the reaction mixture and purify the residue by column chromatography to yield the final hydrazide derivative.
-
Quantitative Data
The following table summarizes the expected yields for each step of the synthesis.
| Step | Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(4-methoxyphenoxy)-6-methyl-4-nitropyridine | This compound | 4-methoxyphenol, K2CO3 | DMF | 80 | 4-6 | 85-95 |
| 2 | 4-amino-2-(4-methoxyphenoxy)-6-methylpyridine | 2-(4-methoxyphenoxy)-6-methyl-4-nitropyridine | Fe, NH4Cl | Ethanol/Water | Reflux | 2-3 | 70-85 |
| 3 | Pyridine-ether hydrazide derivative | 4-amino-2-(4-methoxyphenoxy)-6-methylpyridine | tert-Butyl carbazate, Triphosgene, TFA | DCM | 0 - RT | 14-18 | 60-75 |
Fungicidal Activity Data (Hypothetical)
The synthesized compound would be screened against a panel of common plant pathogenic fungi. The table below presents hypothetical EC50 (half maximal effective concentration) values, illustrating the potential fungicidal efficacy.
| Fungal Species | EC50 (µg/mL) |
| Fusarium graminearum | 3.5 |
| Magnaporthe oryzae | 4.2 |
| Rhizoctonia solani | 2.8 |
| Botrytis cinerea | 5.1 |
Conclusion
This compound serves as a valuable and reactive intermediate for the synthesis of novel agrochemical candidates. Its straightforward reactivity in SNAr reactions allows for the efficient generation of diverse molecular scaffolds. The provided protocols and data, while based on a hypothetical example inspired by current research, offer a clear framework for researchers to explore the potential of this versatile building block in the discovery and development of new and effective crop protection agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in agrochemical innovation.
References
Application Notes and Protocols: Reaction of 2-Chloro-6-methyl-4-nitropyridine with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methyl-4-nitropyridine is a valuable building block in medicinal chemistry and drug development. The pyridine scaffold is a common motif in a wide range of pharmaceuticals, and the specific substitution pattern of this reagent makes it an ideal substrate for the synthesis of diverse compound libraries. The presence of a strongly electron-withdrawing nitro group at the 4-position significantly activates the chlorine atom at the 2-position towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various primary and secondary amines, yielding a library of 2-amino-6-methyl-4-nitropyridine derivatives. These products can serve as key intermediates for the development of novel therapeutic agents.
This document provides detailed protocols and application notes for the reaction of this compound with a range of primary and secondary amines.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process initiated by the attack of the amine nucleophile on the electron-deficient carbon atom bearing the chlorine atom. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The negative charge of this intermediate is delocalized onto the electronegative oxygen atoms of the nitro group, which lowers the activation energy of this step. The subsequent departure of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the final substituted product.[1]
dot
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2-chloro-6-methyl-4-nitropyridine. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives with applications in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group facilitates the cross-coupling reactions at the C2-position.
This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids.
Reaction Scheme:
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Coupling Partner (R-B(OH)₂) | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 92 |
| 3 | (3-Thienyl)boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 24 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 172.6 mg), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276.4 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed toluene (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methyl-4-nitropyridine.
Heck Reaction
The Heck reaction enables the arylation of alkenes with this compound to form substituted styrenes and related compounds.[1][2]
Reaction Scheme:
Data Presentation: Heck Reaction Conditions and Yields
| Entry | Alkene | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 140 | 16 | 82 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | 1,4-Dioxane | 110 | 20 | 68 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol, 172.6 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (5 mL), styrene (1.5 mmol, 173 µL), and triethylamine (2.0 mmol, 279 µL) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize 2-alkynyl-6-methyl-4-nitropyridines by reacting this compound with terminal alkynes.[3][4]
Reaction Scheme:
Data Presentation: Sonogashira Coupling Conditions and Yields
| Entry | Alkyne | Pd-Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 65 | 8 | 88 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | DIPA | Toluene | 80 | 12 | 79 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (4) | CuI (6) | Piperidine | DMF | 90 | 10 | 83 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 172.6 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21.1 mg), and copper(I) iodide (0.05 mmol, 9.5 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 418 µL).
-
Add phenylacetylene (1.2 mmol, 132 µL) dropwise.
-
Heat the reaction mixture to 65 °C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl amines from this compound.[5][6][7]
Reaction Scheme:
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 16 | 95 |
| 2 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 89 |
| 3 | Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 18 | 81 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Seal the tube, evacuate, and backfill with argon (repeat three times).
-
Add anhydrous toluene (5 mL).
-
Add this compound (1.0 mmol, 172.6 mg) and morpholine (1.2 mmol, 105 µL).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
improving yield and purity in 2-Chloro-6-methyl-4-nitropyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-6-methyl-4-nitropyridine synthesis.
Troubleshooting Guide
Users may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
-
Question: My reaction has resulted in a low yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The nitration of the pyridine ring can be sluggish. Ensure that the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
Suboptimal Reaction Temperature: The temperature of the nitrating mixture is critical. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, if the temperature is too high, it can lead to the formation of byproducts and decomposition of the starting material or product. A carefully controlled temperature profile is essential.
-
Improper Acid Concentration: The composition of the nitrating mixture (e.g., the ratio of sulfuric acid to nitric acid) is a key parameter. The concentration of the acids used is also important. For instance, using fuming sulfuric acid (oleum) can significantly increase the yield in some nitration reactions of pyridine derivatives.[1]
-
Losses During Work-up and Purification: Significant amounts of the product can be lost during the aqueous work-up and subsequent purification steps. Ensure proper pH adjustment during neutralization and efficient extraction with a suitable organic solvent.
-
Issue 2: Formation of Isomeric Byproducts
-
Question: I have identified isomeric impurities in my final product. How can I minimize their formation and improve the purity of this compound?
-
Answer: The formation of isomers, such as 2-Chloro-6-methyl-3-nitropyridine and 2-Chloro-6-methyl-5-nitropyridine, is a common problem in the nitration of substituted pyridines.
-
Control of Reaction Conditions: The regioselectivity of the nitration is highly dependent on the reaction conditions. Factors such as the nitrating agent, acid concentration, and temperature can influence the position of nitration. A systematic optimization of these parameters is recommended to favor the formation of the desired 4-nitro isomer.
-
Purification Strategy: If isomer formation is unavoidable, a robust purification strategy is necessary. Fractional crystallization can be an effective method for separating isomers if there is a sufficient difference in their solubility and crystal packing. Preparative chromatography (e.g., column chromatography or preparative HPLC) is another powerful technique for isolating the desired isomer.
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: I am facing challenges in isolating and purifying the synthesized this compound. What are the recommended procedures?
-
Answer:
-
Work-up: After the reaction is complete, the mixture is typically poured onto ice and neutralized. Careful and slow neutralization with a base (e.g., sodium carbonate or ammonia) is crucial to avoid excessive heat generation, which could lead to product degradation.
-
Extraction: The product is then extracted into an organic solvent. The choice of solvent is important for efficient extraction. Dichloromethane or ethyl acetate are commonly used. Multiple extractions will ensure a more complete recovery of the product.
-
Purification: As mentioned, fractional crystallization from a suitable solvent or solvent mixture is often the first choice for purification on a larger scale. For smaller scales or to achieve very high purity, column chromatography using silica gel is effective. The choice of eluent system for chromatography needs to be optimized to achieve good separation of the desired product from any impurities.
-
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
-
Q1: What is a common synthetic route to produce this compound?
-
A1: A common and direct method is the nitration of 2-chloro-6-methylpyridine using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, particularly temperature and the ratio of acids, are critical for achieving good yield and selectivity.
-
-
Q2: What are the typical reaction conditions for the nitration of 2-chloro-6-methylpyridine?
-
A2: While the specific optimal conditions should be determined experimentally, a general starting point involves the slow addition of 2-chloro-6-methylpyridine to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. The reaction temperature is typically maintained between 0°C and room temperature.
-
Yield and Purity Enhancement
-
Q3: How can I maximize the yield of this compound?
-
A3: To maximize the yield, consider the following:
-
Optimize the molar ratio of nitric acid to the starting material.
-
Carefully control the reaction temperature to prevent side reactions.
-
Ensure the reaction goes to completion by monitoring with TLC or HPLC.
-
Minimize losses during the work-up by performing efficient extractions and careful handling.
-
-
-
Q4: What are the main impurities I should expect, and how can I remove them?
-
A4: The main impurities are typically positional isomers (e.g., 2-chloro-6-methyl-3-nitropyridine and 2-chloro-6-methyl-5-nitropyridine) and unreacted starting material. Purification can be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and may require some screening.
-
Analytical and Characterization
-
Q5: How can I confirm the purity of my synthesized this compound?
-
A5: The purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity and detect the presence of isomers and other impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any isomeric impurities by their characteristic chemical shifts and coupling patterns.
-
Melting Point: A sharp melting point close to the literature value is an indicator of high purity.
-
-
Data Presentation
Table 1: Comparison of Nitration Conditions for Substituted Pyridines (Illustrative)
| Starting Material | Nitrating Agent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 2,6-dichloropyridine | Conc. H₂SO₄ / Conc. HNO₃ | 100-105 | 75.4 | 99.5 (GC) | [2] |
| Pyridine-2,6-diamine | Oleum / HNO₃ | Not specified | >90 | Not specified | [1] |
| 2-amin0-4-methylpyridine | Conc. H₂SO₄ / Fuming HNO₃ | 60 | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration
This protocol is a general guideline and may require optimization.
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5°C. Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10°C.
-
Addition of Substrate: Once the nitrating mixture has stabilized at 0-5°C, slowly add 2-chloro-6-methylpyridine dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 10°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium carbonate or dilute ammonia until the pH is approximately 7-8. Ensure the temperature is kept low during neutralization.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Caption: Decision pathway for product purification based on impurity profile.
References
Technical Support Center: Purification of Crude 2-Chloro-6-methyl-4-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of crude 2-Chloro-6-methyl-4-nitropyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound by column chromatography.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| P01 | Poor separation of the desired product from impurities. | - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing. | - Optimize the solvent system using Thin Layer Chromatography (TLC).- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels. |
| P02 | The product is eluting too quickly (low retention). | The eluent is too polar. | Gradually decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane, heptane). |
| P03 | The product is eluting too slowly or not at all (high retention). | The eluent is not polar enough. | Gradually increase the polarity of the eluent. Increase the proportion of the polar solvent (e.g., ethyl acetate, dichloromethane). |
| P04 | Tailing of the product spot on TLC or broad peaks during column chromatography. | - The compound may be acidic or basic, interacting strongly with the silica gel.- The sample is too concentrated.- Degradation of the product on the silica gel. | - Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).- Ensure the sample is fully dissolved and loaded in a narrow band.- Minimize the time the compound spends on the column. |
| P05 | Cracks or channels forming in the silica gel bed. | - The column was allowed to run dry.- Swelling or shrinking of the silica gel due to changes in solvent polarity. | - Always keep the silica gel bed covered with solvent.- When running a gradient, change the solvent composition gradually. |
| P06 | Low recovery of the purified product. | - The product may still be on the column.- The product may have co-eluted with an impurity.- The compound may be unstable under the purification conditions. | - Flush the column with a very polar solvent to wash out any remaining compounds.- Re-run the purification with a shallower gradient or a different solvent system.- Check the stability of the compound on silica gel by spotting on a TLC plate and letting it sit for some time before eluting. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A good starting point for determining the optimal solvent system is to use a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. You can perform TLC analysis with varying ratios of these solvents to find the one that gives a retention factor (Rf) of approximately 0.2-0.3 for the desired product. A common starting ratio to test is 9:1 hexane:ethyl acetate, progressively increasing the polarity to 8:2, 7:3, and so on.
Q2: How can I identify the product-containing fractions collected from the column?
The fractions can be analyzed by TLC. Spot a small amount from each fraction onto a TLC plate and elute it with the same solvent system used for the column. The spots corresponding to the product can be identified by comparing their Rf value to that of the crude material and a pure standard if available. The spots can be visualized under a UV lamp.
Q3: My purified product is still showing impurities. What should I do?
If impurities are still present, a second purification step may be necessary. You can try re-running the column with a shallower solvent gradient or a different solvent system. Alternatively, other purification techniques such as recrystallization or preparative HPLC could be employed.
Q4: Can I use other stationary phases besides silica gel?
Yes, depending on the nature of the impurities, other stationary phases might be more effective. For example, if you have very polar impurities, alumina might be a suitable alternative. For closely related isomers, a reverse-phase (e.g., C18) column chromatography might provide better separation.
Q5: The compound appears as a yellow band on the column. Is this normal?
Yes, this compound is often a pale yellow solid.[1] It is normal to observe a yellowish band corresponding to your product as it moves down the column.
Experimental Protocol: Flash Column Chromatography
This protocol provides a general procedure for the purification of crude this compound using flash column chromatography.
1. Preparation of the Slurry:
-
In a beaker, mix silica gel (typically 230-400 mesh) with the initial, least polar eluent determined from TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate).
-
The consistency should be a pourable slurry.
2. Packing the Column:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and dislodge air bubbles.
-
Allow the excess solvent to drain until it is level with the top of the silica bed.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting with the initial solvent system.
-
If a gradient elution is required, gradually increase the polarity of the solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Representative Data
Table 1: Example Solvent Gradient for Flash Chromatography
| Step | Hexane (%) | Ethyl Acetate (%) | Volume | Purpose |
| 1 | 95 | 5 | 2x Column Volume | Equilibration and elution of non-polar impurities |
| 2 | 90 | 10 | 5-10x Column Volume | Elution of the target compound |
| 3 | 70 | 30 | 2x Column Volume | Elution of more polar impurities |
| 4 | 0 | 100 | 2x Column Volume | Column flush |
Table 2: Typical Purification Outcome
| Parameter | Value |
| Crude Mass | 5.0 g |
| Purified Mass | 4.2 g |
| Yield | 84% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow solid |
Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
identifying side products in the synthesis of 2-Chloro-6-methyl-4-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing side products during the synthesis of 2-Chloro-6-methyl-4-nitropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary synthetic route for this compound and what are the expected main side products?
The most common laboratory synthesis of this compound involves the direct nitration of 2-chloro-6-methylpyridine using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
During this electrophilic aromatic substitution, several side products can be formed due to the directing effects of the substituents on the pyridine ring and the reaction conditions. The primary expected side products include:
-
Isomeric Nitration Products: Nitration at other positions on the pyridine ring can lead to the formation of 2-Chloro-6-methyl-3-nitropyridine and 2-Chloro-6-methyl-5-nitropyridine. The electron-donating methyl group and the electron-withdrawing chloro group, along with the pyridine nitrogen, influence the regioselectivity of the nitration.
-
Hydrolysis Product: The presence of water in the reaction mixture or during workup can lead to the hydrolysis of the chloro group, resulting in the formation of 2-Hydroxy-6-methyl-4-nitropyridine.
-
Over-nitration Products: Although less common under controlled conditions, harsh reaction conditions (e.g., high temperature, high concentration of nitrating agent) could potentially lead to the formation of dinitrated products.
-
N-Oxide Formation: Pyridine nitrogen can be oxidized by the nitrating mixture to form this compound N-oxide.[1][2]
Q2: I am observing an unexpected peak in my HPLC/GC analysis. How can I identify the potential side product?
To identify an unknown peak, consider the following steps:
-
Review Reaction Conditions: Compare your experimental parameters (temperature, reaction time, reagent concentration) to established protocols. Deviations can favor the formation of specific side products. For instance, higher temperatures may promote over-nitration or hydrolysis.
-
Mass Spectrometry (MS): Obtain a mass spectrum of the impurity. Compare the molecular weight to the expected side products listed in the table below.
-
NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The substitution pattern on the pyridine ring will give a characteristic splitting pattern and chemical shifts.
-
Reference Standards: If available, compare the retention time/peak of your impurity with that of commercially available or synthesized reference standards of the potential side products.
Q3: My reaction yield is low, and I have a significant amount of a water-soluble impurity. What could it be?
A significant amount of a water-soluble impurity could indicate the formation of 2-Hydroxy-6-methyl-4-nitropyridine. This can occur if the reaction mixture is exposed to excessive water or if the workup procedure involves prolonged contact with aqueous solutions, leading to the hydrolysis of the 2-chloro group. To minimize this, ensure anhydrous reaction conditions and perform the aqueous workup efficiently at a low temperature.
Q4: How can I minimize the formation of isomeric side products?
The formation of isomeric nitropyridines is often a challenge in pyridine chemistry. To improve the regioselectivity for the desired 4-nitro isomer:
-
Control the Temperature: Running the reaction at a lower temperature can enhance selectivity.
-
Optimize the Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer ratio. A milder nitrating agent or a different acid catalyst might be beneficial. For some pyridine derivatives, nitration of the corresponding N-oxide followed by deoxygenation can offer better regioselectivity.
Data Presentation: Potential Side Products
The following table summarizes the potential side products in the synthesis of this compound, along with their molecular weights, which can aid in their identification by mass spectrometry. The typical yield percentages are illustrative and can vary significantly based on the reaction conditions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Typical Yield (%) |
| This compound | C₆H₅ClN₂O₂ | 172.57 | Desired Product | 60-80 |
| 2-Chloro-6-methyl-3-nitropyridine | C₆H₅ClN₂O₂ | 172.57 | Isomeric Nitration | 5-15 |
| 2-Chloro-6-methyl-5-nitropyridine | C₆H₅ClN₂O₂ | 172.57 | Isomeric Nitration | 5-15 |
| 2-Hydroxy-6-methyl-4-nitropyridine | C₆H₅N₂O₃ | 155.12 | Hydrolysis of Chloro Group | <5 |
| This compound N-oxide | C₆H₅ClN₂O₃ | 188.57 | Oxidation of Pyridine Nitrogen | <5 |
Experimental Protocols
A general experimental protocol for the synthesis of this compound is as follows. Note that optimization of conditions is often necessary.
Synthesis of this compound
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated nitric acid to concentrated sulfuric acid at 0-5 °C.
-
Nitration: Slowly add 2-chloro-6-methylpyridine to the pre-cooled nitrating mixture while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time, monitoring the reaction progress by TLC or GC.
-
Workup: Pour the reaction mixture onto crushed ice and neutralize carefully with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.
-
Purification: Filter the crude product, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and the logical troubleshooting workflow.
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Controlling Regioselectivity in Reactions of 2-Chloro-6-methyl-4-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methyl-4-nitropyridine. The information is designed to address specific issues that may be encountered during experimentation, with a focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the expected sites of nucleophilic attack on this compound?
A1: Nucleophilic aromatic substitution (SNAr) is the predominant reaction type. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group and the chloro substituent. The most likely positions for nucleophilic attack are C2 and C4, as the negative charge in the Meisenheimer intermediate can be effectively stabilized by the adjacent nitrogen atom and the nitro group.[1][2] The N-oxide of the pyridine ring further enhances reactivity at these positions.[3][4]
Q2: Which position, C2 or C4, is more reactive towards nucleophiles?
A2: Both the C2 and C4 positions are activated. The chloro group at C2 is a good leaving group. The nitro group at C4 strongly activates the ring towards nucleophilic attack at that position. The relative reactivity will depend on the nature of the nucleophile and the reaction conditions. For many nucleophiles, substitution at the C2 position, leading to the displacement of the chloride, is a common outcome.
Q3: How does the methyl group at the C6 position influence reactivity?
A3: The methyl group at C6 has two main effects:
-
Electronic Effect: As an electron-donating group, it slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, this effect is generally outweighed by the strong activating effects of the nitro and chloro groups.
-
Steric Effect: The methyl group can sterically hinder the approach of bulky nucleophiles to the adjacent C2 and the nitrogen atom. This can influence the regioselectivity, potentially favoring attack at the less hindered C4 position if the C2 position is the primary target.
Q4: Can the nitro group be displaced by a nucleophile?
A4: While less common than the displacement of a halide, direct nucleophilic substitution of a nitro group can occur, especially with certain nucleophiles and under specific reaction conditions. In the case of 2-methyl- and 2-arylvinyl-3-nitropyridines, the 3-NO2 group has been shown to be selectively substituted by sulfur nucleophiles.[5]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Substituted Product
| Possible Cause | Suggested Solution |
| Insufficient activation of the nucleophile | If using a weak nucleophile (e.g., an alcohol or amine), add a non-nucleophilic base (e.g., NaH, K2CO3, or Et3N) to deprotonate the nucleophile and increase its reactivity. |
| Reaction temperature is too low | While some SNAr reactions proceed at room temperature, others may require heating. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. |
| Poor solvent choice | The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good choices for SNAr reactions. |
| Decomposition of starting material or product | The reaction may be sensitive to air or moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
Problem 2: Formation of an Unexpected Isomer
| Possible Cause | Suggested Solution |
| Ambident nucleophile | Nucleophiles with multiple reactive sites can lead to different products. To favor one site, try changing the solvent or counter-ion. For example, using a more coordinating solvent might block one of the nucleophilic sites. |
| Kinetic vs. Thermodynamic Control | The initially formed product (kinetic product) may not be the most stable one. Over time or at higher temperatures, it might rearrange to the thermodynamic product. To isolate the kinetic product, run the reaction at a lower temperature for a shorter duration. For the thermodynamic product, use a higher temperature and longer reaction time. |
| Steric hindrance from the C6-methyl group | If you are targeting the C2 position with a bulky nucleophile, steric hindrance from the C6-methyl group may favor attack at the C4 position. Consider using a less sterically demanding nucleophile. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) in a round-bottom flask is added the amine nucleophile (1.2 mmol).
-
A non-nucleophilic base such as triethylamine (1.5 mmol) is added to the mixture.
-
The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 60-80 °C) and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation
Table 1: Expected Regioselectivity with Different Nucleophiles
| Nucleophile | Expected Major Product | Rationale |
| Primary/Secondary Amines | 2-Amino-6-methyl-4-nitropyridine | The C2 position is highly activated for SNAr, and the chloride is an excellent leaving group. |
| Alkoxides (e.g., NaOMe) | 2-Alkoxy-6-methyl-4-nitropyridine | Similar to amines, alkoxides are effective nucleophiles for displacing the C2-chloride. |
| Thiols (e.g., PhSH with a base) | 2-Thio-6-methyl-4-nitropyridine | Sulfur nucleophiles are generally soft and highly effective in SNAr reactions at the C2 position. |
| Bulky Nucleophiles (e.g., t-BuOK) | Potential mixture of 2- and 4-substituted products | Steric hindrance from the C6-methyl group may lead to a decrease in selectivity, with some substitution occurring at the C4 position. |
Visualizations
Caption: General workflow for nucleophilic aromatic substitution.
Caption: Factors influencing regioselective outcomes.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. baranlab.org [baranlab.org]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Chloro-6-methyl-4-nitropyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 2-Chloro-6-methyl-4-nitropyridine in palladium-catalyzed cross-coupling reactions. The information is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the substrate's electronic properties and structure. The pyridine nitrogen can coordinate to the palladium catalyst, potentially forming inactive complexes and hindering the catalytic cycle, a phenomenon often called the "2-pyridyl problem".[1][2] Additionally, 2-chloropyridines are generally less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond, which makes the initial oxidative addition step more difficult.[3] The presence of a nitro group further deactivates the ring, influencing reactivity.
Q2: What type of palladium catalyst and ligand system is a good starting point for this substrate?
A2: For electron-deficient substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended.[1] These ligands help stabilize the palladium catalyst, promote the challenging oxidative addition step, and sterically hinder the deactivating coordination of the pyridine nitrogen.[1][3] Excellent starting points include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1][4]
Q3: How does the choice of base and solvent affect the reaction outcome?
A3: The base and solvent system is critical and highly interdependent. The base facilitates the transmetalation step in Suzuki couplings and the deprotonation of the nucleophile in Buchwald-Hartwig aminations.[5][6] For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common.[3][7] For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases such as NaOtBu or K₃PO₄ are often required.[5] The choice of solvent (e.g., Toluene, Dioxane, THF) affects reagent solubility and the stability of catalytic intermediates.[5][8] Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Problem 1: Low to No Conversion of Starting Material
-
Question: My reaction shows very little or no product formation, with most of the this compound remaining unreacted. What are the likely causes and solutions?
-
Answer: This is a common issue and can be attributed to several factors:
-
Catalyst Deactivation: The pyridine nitrogen may be poisoning your catalyst.[1][3]
-
Solution: Switch to a bulkier, more electron-rich ligand such as XPhos, SPhos, or an N-heterocyclic carbene (NHC) ligand like IPr.[3] These ligands can sterically shield the palladium center.
-
-
Inefficient Oxidative Addition: The C-Cl bond is strong and may not be breaking.
-
Solution: Increase the reaction temperature in 10-20 °C increments, carefully monitoring for decomposition.[1] Ensure you are using a highly active catalyst system designed for aryl chlorides.
-
-
Poor Catalyst Quality: The palladium precatalyst or ligand may have degraded.
-
Solution: Use a fresh batch of catalyst and ligand. Consider using a pre-formed, air-stable palladium precatalyst to ensure the active Pd(0) species is generated efficiently.[11]
-
-
Problem 2: Formation of Significant Side Products
-
Question: My reaction is messy, with multiple spots on the TLC plate. What are the common side reactions and how can I minimize them?
-
Answer: Side product formation often points to issues with reaction conditions or atmospheric control.
-
Homocoupling (in Suzuki reactions): Your boronic acid may be coupling with itself.
-
Protodeboronation (in Suzuki reactions): The boronic acid group is being replaced by a hydrogen atom.
-
Reductive Dehalogenation: The chloro group is being replaced by a hydrogen atom.
-
Solution: This can occur at elevated temperatures or with certain catalyst systems. Try lowering the reaction temperature or screening a different ligand/base combination.
-
-
Data on Recommended Catalyst Systems
The following tables summarize recommended starting conditions for various coupling reactions with this compound. Yields are representative and will vary based on the specific coupling partner and optimized conditions.
Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
| Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Representative Yield |
|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80-100 | Good to Excellent |
| Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (2) | 1,4-Dioxane | 100-110 | Good to Excellent |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80-100 | Moderate to Good |
Data compiled from general protocols for structurally similar compounds.[4][6]
Table 2: Buchwald-Hartwig Amination (C-N Bond Formation)
| Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Representative Yield |
|---|---|---|---|---|---|
| Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 110 | Good to Excellent |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100-110 | Good to Excellent |
| Pd(OAc)₂ (3) | BINAP (4) | K₃PO₄ (2) | Toluene | 100 | Moderate to Good |
Data compiled from general protocols for structurally similar compounds.[4][5][12]
Table 3: Sonogashira Coupling (C-C Alkyne Formation)
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Representative Yield |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N / Piperidine | THF or DMF | 25-60 | Good to Excellent |
| Pd(PPh₃)₄ (2) | CuI (1) | i-Pr₂NH | Toluene | 50-80 | Good to Excellent |
Data compiled from general protocols for Sonogashira reactions.[13][14][15]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.[3][4]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and requires optimization for the specific amine.[4][5]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to an argon/vacuum manifold.
-
Solvent Addition: Add anhydrous, deoxygenated toluene via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualization of Workflows and Concepts
Caption: A workflow diagram for troubleshooting low reaction yields.
Caption: Decision tree for selecting key reaction components.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
troubleshooting byproduct formation during nitration of 2-chloro-6-methylpyridine
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the nitration of 2-chloro-6-methylpyridine. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly the formation of undesired byproducts.
Troubleshooting Guide (Q&A)
Q1: I am getting a significant amount of a byproduct in my nitration of 2-chloro-6-methylpyridine. How do I identify it?
A1: The most probable byproduct is the constitutional isomer, 2-chloro-6-methyl-5-nitropyridine. The formation of other isomers, such as 2-chloro-4-methyl-5-nitropyridine, is also possible but generally less favored.[1] Identification can be achieved through a combination of chromatographic and spectroscopic methods:
-
Thin-Layer Chromatography (TLC): The byproduct will likely have a different Rf value than the desired 3-nitro product. See the Experimental Protocols section for a recommended TLC method.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide baseline separation of the isomers, allowing for quantification. A method development guide is provided in the Experimental Protocols section.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between the 3-nitro and 5-nitro isomers. The substitution pattern significantly influences the chemical shifts and coupling constants of the aromatic protons. See the NMR Analysis Protocol for a detailed explanation.
Q2: My reaction is yielding a low ratio of the desired 3-nitro isomer to the 5-nitro byproduct. How can I improve the regioselectivity?
A2: The regioselectivity of the nitration of 2-chloro-6-methylpyridine is primarily influenced by reaction temperature and the method of addition of the reagents.
-
Temperature Control: Maintaining a low reaction temperature is critical. The standard recommendation is to keep the temperature between 0-5°C.[1] Higher temperatures can lead to decreased selectivity and the formation of more byproducts.
-
Reagent Addition: The order and rate of reagent addition can impact the outcome. It is generally recommended to add the 2-chloro-6-methylpyridine slowly to the pre-cooled mixed acid solution. This ensures that the nitrating agent is always in excess and the reaction temperature is well-controlled.
Q3: I am struggling to separate the 3-nitro and 5-nitro isomers. What purification methods are most effective?
A3: Separation of these isomers can be challenging due to their similar physical properties. The following methods are recommended:
-
Column Chromatography: This is a highly effective method for separating the isomers. A suggested solvent system is a gradient of ethyl acetate in petroleum ether.[2]
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water, can enrich the desired isomer.[1] Multiple recrystallizations may be necessary to achieve high purity.
Frequently Asked Questions (FAQs)
What is the primary cause of byproduct formation in the nitration of 2-chloro-6-methylpyridine?
The primary cause is the electrophilic substitution of the nitro group at positions other than the desired C-3 position. The directing effects of the chloro and methyl groups on the pyridine ring, along with the reaction conditions, determine the ratio of the resulting isomers. The 5-nitro isomer is the most common byproduct.
What are the ideal reaction conditions to maximize the yield of 2-chloro-6-methyl-3-nitropyridine?
The use of a mixed acid system (concentrated nitric acid and concentrated sulfuric acid) at a controlled temperature of 0-5°C is the most widely recommended method to favor the formation of the 3-nitro isomer.[1]
How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material and the formation of the product and byproducts over time.[1]
Data Presentation
Table 1: Illustrative Isomer Distribution in the Nitration of 2-Chlorotoluene under Various Conditions
| Nitrating Agent/Catalyst | Temperature (°C) | 3-Nitro Isomer (%) | 4-Nitro Isomer (%) | 5-Nitro Isomer (%) | 6-Nitro Isomer (%) |
| HNO₃/H₂SO₄ | 0 | 2.5 | 39.7 | 0.5 | 57.3 |
| HNO₃/H₂SO₄ | 30 | 3.0 | 40.0 | 0.5 | 56.5 |
| HNO₃/Zeolite | 25 | - | - | High Selectivity | - |
Note: This data is for 2-chlorotoluene and is intended to be illustrative.[1] Researchers should generate their own data for the nitration of 2-chloro-6-methylpyridine.
Experimental Protocols
Protocol 1: Nitration of 2-Chloro-6-methylpyridine
Materials:
-
2-chloro-6-methylpyridine
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (65%)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0°C using an ice bath.
-
Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining the temperature at 0-5°C.
-
In a separate beaker, dissolve 2-chloro-6-methylpyridine in a minimal amount of concentrated sulfuric acid.
-
Slowly add the 2-chloro-6-methylpyridine solution dropwise to the mixed acid solution, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Analytical Monitoring and Characterization
A. Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: Ethyl acetate/Petroleum ether (1:40 v/v)[2]
-
Visualization: UV light (254 nm)
B. High-Performance Liquid Chromatography (HPLC) - Method Development Guide
-
Column Selection:
-
Mobile Phase Screening:
-
Reversed-Phase:
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.
-
Mobile Phase B: Acetonitrile or methanol.
-
Start with a gradient elution (e.g., 10-90% B over 20 minutes) to determine the approximate retention times of the components.
-
Optimize the gradient or switch to an isocratic method for better resolution.
-
-
Hydrogen-Bonding Mode:
-
Mobile Phase: Acetonitrile/Methanol with additives like formic acid and ammonium formate.[3]
-
-
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 270 nm).
C. ¹H NMR Analysis for Isomer Identification
The key to distinguishing the 3-nitro and 5-nitro isomers is the chemical shift and coupling pattern of the two aromatic protons.
-
2-Chloro-6-methyl-3-nitropyridine (Desired Product):
-
The two aromatic protons are at the C-4 and C-5 positions.
-
The C-4 proton will be a doublet, coupled to the C-5 proton.
-
The C-5 proton will also be a doublet, coupled to the C-4 proton. Due to the proximity of the electron-withdrawing nitro group at C-3, the C-4 proton is expected to be shifted further downfield compared to the C-5 proton.
-
-
2-Chloro-6-methyl-5-nitropyridine (Byproduct):
-
The two aromatic protons are at the C-3 and C-4 positions.
-
The C-4 proton will be a doublet, coupled to the C-3 proton.
-
The C-3 proton will also be a doublet, coupled to the C-4 proton. The C-4 proton is adjacent to the electron-withdrawing nitro group at C-5 and will therefore be significantly deshielded (shifted downfield).
-
By comparing the chemical shifts and coupling constants of the aromatic protons in the ¹H NMR spectrum of the product mixture, the ratio of the two isomers can be determined.
Visualizations
Caption: Reaction pathway for the nitration of 2-chloro-6-methylpyridine.
Caption: A logical workflow for troubleshooting byproduct formation.
References
Technical Support Center: Buchwald-Hartwig Amination of Hindered Pyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of sterically hindered pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for navigating the challenges associated with this critical C-N bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of hindered pyridines, particularly those substituted at the 2- and 6-positions, so challenging?
A1: The primary challenge arises from steric hindrance around the nitrogen atom and the carbon-halogen bond. This hindrance can impede several key steps in the catalytic cycle:
-
Slow Oxidative Addition: The palladium catalyst may have difficulty accessing the C-X bond, slowing down the initial and often rate-limiting step. This is particularly true for less reactive aryl chlorides.[1]
-
Inhibited Ligand Association/Dissociation: The bulky substituents on the pyridine ring can interfere with the coordination of the phosphine ligand to the palladium center, disrupting the catalytic cycle.
-
Difficult Reductive Elimination: The final step to form the C-N bond can be slowed by steric clash between the hindered pyridine and the amine coupling partner on the palladium complex.
Additionally, the electron-deficient nature of the pyridine ring can lead to strong coordination to the palladium center, potentially deactivating the catalyst.
Q2: I am observing a significant amount of hydrodehalogenation (replacement of the halogen with hydrogen) in my reaction. What can I do to minimize this side product?
A2: Hydrodehalogenation is a common side reaction, especially with electron-rich phosphine ligands and when the desired C-N coupling is slow.[2] Here are some strategies to suppress it:
-
Ligand Choice: While bulky, electron-rich ligands are often necessary, an overly electron-rich ligand can sometimes favor hydrodehalogenation. Screening different ligands, including N-heterocyclic carbenes (NHCs), may be beneficial.
-
Anhydrous Conditions: Ensure that your solvent and reagents are scrupulously dry. Trace amounts of water can be a proton source for hydrodehalogenation.
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation. While strong bases like NaOtBu are often required, sometimes switching to a weaker base like K₃PO₄ or Cs₂CO₃ can be effective, although this may require higher temperatures or longer reaction times.[3]
Q3: My reaction with a 2-chloropyridine is not proceeding. What are the first troubleshooting steps?
A3: 2-Chloropyridines are notoriously less reactive than their bromo or iodo counterparts.[4][5] If you are experiencing low or no conversion, consider the following:[1]
-
Catalyst and Ligand System: Standard catalyst systems may not be effective. Switch to a palladium precatalyst and a bulky, electron-rich phosphine ligand specifically designed for activating aryl chlorides, such as XPhos, SPhos, or BrettPhos.[2][6]
-
Increase Temperature: Higher reaction temperatures (typically 100-120 °C) are often required to promote the oxidative addition of the C-Cl bond.
-
Choice of Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally necessary.[3]
-
Solvent: Ensure you are using a dry, high-boiling aprotic solvent such as toluene, dioxane, or CPME.[7]
Q4: How can I achieve regioselective amination on a dihalopyridine, for example, 2,4-dichloropyridine?
A4: Achieving regioselectivity can be challenging but is often possible. The 2-position of a pyridine ring is generally more activated towards oxidative addition than the 4-position due to the electronic influence of the ring nitrogen. To favor mono-amination at the 2-position, you can often employ milder reaction conditions (e.g., lower temperature) and a shorter reaction time. Forcing conditions (higher temperature, longer reaction time) may lead to di-amination. Careful screening of reaction parameters is key.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the Buchwald-Hartwig amination of hindered pyridines.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a palladium precatalyst to ensure the formation of the active Pd(0) species. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.[1] |
| Inefficient Oxidative Addition (especially with chlorides) | Increase the reaction temperature. Switch to a more electron-rich and sterically hindered ligand (e.g., XPhos, SPhos). |
| Poor Solubility of Reactants or Base | Screen different solvents (e.g., toluene, dioxane, THF, CPME).[7] Ensure vigorous stirring, as inorganic bases can settle at the bottom of the reaction vessel.[7] |
| Inappropriate Base | For sterically hindered substrates, a strong base like NaOtBu or LHMDS is often required. If your substrate is base-sensitive, consider weaker bases like Cs₂CO₃ or K₃PO₄, but be prepared for longer reaction times or the need for higher temperatures.[3] |
Problem 2: Formation of Significant Side Products
| Side Product | Possible Cause | Suggested Solution |
| Hydrodehalogenation | The desired reductive elimination is slow. | Use a bulkier ligand to accelerate reductive elimination. Ensure strictly anhydrous conditions. Screen different bases. |
| Diarylation of Primary Amine | The mono-arylated product is more nucleophilic than the starting primary amine. | Use a bulky ligand (e.g., BrettPhos) which can sterically disfavor the formation of the diarylated product.[3] Use an excess of the primary amine. |
| Homocoupling of Aryl Halide (Biaryl Formation) | Side reaction of the palladium catalyst. | This is sometimes observed at higher catalyst loadings or with certain ligands. Try reducing the catalyst loading. |
Data Presentation
The following tables provide a summary of reaction conditions and yields for the Buchwald-Hartwig amination of various hindered pyridines to guide your experimental design.
Table 1: Comparison of Ligand Performance in the Amination of 2-Bromopyridines
| Amine | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Dimethylamine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 |
| Diethylamine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Reflux | 94 |
| Piperidine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | High |
| N-Methylaniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | Good to Excellent |
Data compiled from general knowledge and literature sources for amination of 2-bromopyridines with volatile amines.[8]
Table 2: Conditions for Amination of Chloropyridines
| Chloropyridine | Amine | Palladium Source | Ligand | Base | Solvent | Temp. (°C) |
| 6-Chloropyridin-3-amine | Various | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 |
| 2-Amino-5-chloropyridine | Various | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 |
These are general starting conditions; yields will vary depending on the specific amine used.[6]
Experimental Protocols
Protocol 1: General Procedure for the Amination of 2-Bromo-6-methylpyridine with a Primary Amine
This protocol is adapted from a procedure for the amination of a hindered bromopyridine.[9]
Materials:
-
2-Bromo-6-methylpyridine
-
(+/-)-trans-1,2-Diaminocyclohexane
-
[Pd₂(dba)₃]
-
(±)-BINAP
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk vessel under an inert atmosphere (argon), add NaOtBu (2.4 g, 25 mmol), (±)-BINAP (218 mg, 0.35 mmol), and [Pd₂(dba)₃] (160 mg, 0.18 mmol).
-
Add 2-bromo-6-methylpyridine (3.0 g, 18 mmol) and (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol).
-
Add anhydrous toluene (50 mL) via syringe.
-
Heat the resulting mixture to 80 °C with vigorous stirring for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add diethyl ether (50 mL).
-
Wash the organic mixture with brine (2 x 30 mL), dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Amination of a Hindered Chloropyridine
This protocol provides a starting point for the challenging amination of chloropyridines.[6]
Materials:
-
Hindered chloropyridine (e.g., 6-Chloropyridin-3-amine) (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a dry Schlenk flask with Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Add the chloropyridine (1.0 equiv) and the amine (1.2 equiv).
-
Remove the flask from the glovebox and add anhydrous toluene (to achieve a concentration of ~0.2 M) under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
degradation pathways for 2-Chloro-6-methyl-4-nitropyridine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methyl-4-nitropyridine. The information is designed to help anticipate and address potential degradation issues during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under common reaction conditions?
A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the reactivity of its functional groups (chloro, methyl, and nitro groups on a pyridine ring) and data from analogous compounds. The primary expected degradation pathways include hydrolysis, photolysis, oxidation, and thermal degradation.
-
Hydrolysis: The chloro group is susceptible to nucleophilic substitution by water or hydroxide ions, which can be accelerated by heat. This would likely lead to the formation of 2-hydroxy-6-methyl-4-nitropyridine. The rate of hydrolysis is expected to be influenced by pH, with faster rates under neutral to alkaline conditions.[1]
-
Photodegradation: Aromatic nitro compounds can be susceptible to photodegradation. Under UV or visible light, the nitro group may be reduced, or other rearrangements and cleavages of the pyridine ring could occur.
-
Oxidation: The methyl group is a potential site for oxidation, which could lead to the formation of a carboxylic acid (2-chloro-4-nitro-6-pyridinecarboxylic acid) or an aldehyde intermediate. Strong oxidizing agents, such as hydrogen peroxide, could promote such reactions.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. The nitro group can be thermally labile, and its decomposition can initiate further degradation of the pyridine ring.
Q2: What are the likely degradation products I should be looking for?
A2: Based on the potential degradation pathways, the following are plausible degradation products to monitor for during your experiments:
-
Hydrolysis Product: 2-hydroxy-6-methyl-4-nitropyridine
-
Oxidation Products: 2-chloro-4-nitro-6-pyridinecarboxylic acid, 2-chloro-4-nitro-6-pyridinecarboxaldehyde
-
Reduction Product (from photolysis or other reducing conditions): 2-chloro-6-methyl-4-aminopyridine
-
Dechlorination Product: 6-methyl-4-nitropyridine
It is crucial to employ stability-indicating analytical methods, such as HPLC with mass spectrometry detection, to identify and quantify these potential impurities.[2]
Q3: How can I minimize the degradation of this compound during my experiments and storage?
A3: To minimize degradation, consider the following precautions:
-
Storage: Store the compound in a cool, dry, and dark place.[1] Protection from moisture is critical to prevent hydrolysis. Using a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]
-
pH Control: For reactions in aqueous solutions, maintaining a slightly acidic pH may help to slow down the rate of hydrolysis of the chloro group.
-
Light Protection: Protect reaction mixtures and stored solutions from light to prevent photodegradation. Use amber vials or cover glassware with aluminum foil.
-
Temperature Control: Avoid excessive heat. If heating is necessary, use the lowest effective temperature and minimize the reaction time.
-
Inert Atmosphere: For sensitive reactions, conducting them under an inert atmosphere can prevent oxidative degradation.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Appearance of a new, more polar peak in HPLC analysis during a reaction in aqueous media. | Hydrolysis of the chloro group to a hydroxyl group. | 1. Confirm the identity of the new peak using LC-MS. The mass should correspond to 2-hydroxy-6-methyl-4-nitropyridine. 2. If hydrolysis is confirmed, consider running the reaction at a lower pH or temperature. 3. If possible, switch to a non-aqueous solvent system. |
| Low assay value and the presence of multiple unknown impurities after exposure to light. | Photodegradation. | 1. Repeat the experiment with light protection (e.g., amber glassware, covering the setup). 2. Analyze the impurity profile to identify potential photoproducts, such as the reduced amino derivative. 3. If the compound is inherently photolabile, all handling and reactions should be performed under light-protected conditions. |
| Formation of an acidic impurity, especially in the presence of an oxidizing agent. | Oxidation of the methyl group. | 1. Use a milder oxidizing agent or stoichiometric amounts if possible. 2. Conduct the reaction at a lower temperature. 3. Monitor the reaction closely to stop it before significant side product formation occurs. |
| Discoloration and gas evolution upon heating. | Thermal decomposition. | 1. Determine the decomposition temperature using techniques like TGA/DSC. 2. If possible, perform the reaction at a temperature well below the onset of decomposition. 3. Ensure proper ventilation and take safety precautions when heating the compound. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[2]
1. Acid and Base Hydrolysis:
-
Procedure: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH. Maintain the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the samples and analyze by a stability-indicating HPLC method.
2. Oxidative Degradation:
-
Procedure: Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Stir the solution at room temperature.
-
Sampling: Collect samples at different intervals.
-
Analysis: Analyze the samples by HPLC. If no degradation is observed, the concentration of H₂O₂ or the temperature can be increased.
3. Photolytic Degradation:
-
Procedure: Expose a solution of the compound in a photostable container (e.g., quartz) to a light source that produces combined visible and UV outputs.[2] A control sample should be kept in the dark under the same conditions.
-
Sampling: Take samples at various time points.
-
Analysis: Analyze both the exposed and control samples by HPLC.
4. Thermal Degradation:
-
Procedure: Place the solid compound in a controlled temperature oven. Also, prepare a solution of the compound and heat it.
-
Sampling: Analyze the solid and the solution at different time points.
-
Analysis: Use HPLC and other relevant techniques to assess degradation.
Visualizations
References
how to remove unreacted starting material from 2-Chloro-6-methyl-4-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from the synthesis of 2-Chloro-6-methyl-4-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials in the synthesis of this compound?
A1: Based on common synthetic routes, the most probable unreacted starting materials are 2-amino-6-methylpyridine and 2-hydroxy-6-methyl-4-nitropyridine. Residual chlorinating agents, such as phosphorus oxychloride (POCl₃), may also be present.
Q2: What are the key differences in physicochemical properties that can be exploited for purification?
A2: The primary difference lies in the basicity of the compounds. 2-amino-6-methylpyridine is significantly more basic (pKa of its conjugate acid is ~7.41) than the desired product, this compound, which is expected to be a very weak base (a similar compound, 2-chloro-4-methyl-3-nitropyridine, has a predicted pKa of -1.80). The precursor 2-hydroxy-6-methyl-4-nitropyridine is acidic and will react with a base. These differences in acidity and basicity are ideal for separation using acid-base extraction.
Q3: What are the general purification strategies for this compound?
A3: A multi-step approach is typically most effective. This usually involves:
-
Quenching and Workup: Neutralizing the reaction mixture and removing the excess chlorinating agent.
-
Acid-Base Extraction: To separate the basic starting material and acidic precursors from the neutral product.
-
Chromatography and/or Recrystallization: To remove any remaining impurities and isolate the pure product.
Troubleshooting Guides
Issue 1: Presence of Unreacted 2-amino-6-methylpyridine
This is a common issue and can be effectively addressed using acid-base extraction.
Troubleshooting Workflow:
Figure 1: Workflow for removing 2-amino-6-methylpyridine.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic 2-amino-6-methylpyridine will be protonated and move into the aqueous layer.
-
Layer Separation: Separate the organic layer.
-
Neutralization and Back-Extraction (Optional): To confirm the presence of the starting material, the aqueous layer can be basified with a base like sodium hydroxide (NaOH) and extracted with an organic solvent to recover the 2-amino-6-methylpyridine.
-
Washing: Wash the organic layer with water and then with brine to remove any residual acid and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
| Parameter | 2-amino-6-methylpyridine | This compound |
| pKa (conjugate acid) | ~7.41 | Very low (predicted to be < 0) |
| Solubility in 1M HCl | High (forms a salt) | Low |
| Solubility in Organic Solvents | Moderate | High |
Table 1: Comparison of properties for acid-base extraction.
Issue 2: Presence of Unreacted 2-hydroxy-6-methyl-4-nitropyridine
The hydroxy-pyridine precursor is acidic and can be removed by washing with a base.
Troubleshooting Workflow:
Technical Support Center: Scale-Up of 2-Chloro-6-methyl-4-nitropyridine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Chloro-6-methyl-4-nitropyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound. The primary synthetic route involves the N-oxidation of 2-methylpyridine, followed by nitration and subsequent chlorination.
Issue 1: Low Yield During N-Oxidation of 2-Methylpyridine
-
Question: We are experiencing low yields for the initial N-oxidation of 2-methylpyridine. What are the potential causes and solutions?
-
Answer: Low yields in the N-oxidation step are often attributed to incomplete reaction or degradation of the product. Here are some common factors to investigate:
-
Oxidizing Agent: The choice and quality of the oxidizing agent are critical. While hydrogen peroxide in acetic acid is commonly used, its concentration and stability can affect the reaction efficiency.[1] For scale-up, ensure fresh, properly stored hydrogen peroxide is used. Peracetic acid or other peroxy acids can also be considered.
-
Temperature Control: The reaction is exothermic. Poor temperature control can lead to side reactions or decomposition of the N-oxide. Maintain the recommended temperature range throughout the addition of the oxidizing agent and the subsequent reaction period.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time for your scale.
-
Issue 2: Poor Regioselectivity in the Nitration of 2-Methylpyridine N-oxide
-
Question: Our nitration of 2-methylpyridine N-oxide is producing a significant amount of the undesired 3-nitro and 5-nitro isomers along with the target 4-nitro isomer. How can we improve the regioselectivity?
-
Answer: Achieving high regioselectivity for nitration at the 4-position is a common challenge. The N-oxide group directs electrophilic substitution to the 4-position; however, reaction conditions can influence the formation of other isomers.[2] Consider the following:
-
Nitrating Agent: A mixture of concentrated sulfuric acid and fuming nitric acid is a standard nitrating agent.[3] The ratio of these acids is crucial. An excess of sulfuric acid helps to protonate the N-oxide, enhancing its directing effect to the 4-position.
-
Temperature: The nitration of pyridine N-oxides is highly temperature-dependent. Running the reaction at a controlled, lower temperature during the addition of the nitrating agent can significantly improve selectivity by minimizing the formation of undesired isomers. The reaction is often heated to completion after the addition.[3]
-
Order of Addition: Slowly adding the 2-methylpyridine N-oxide to the pre-mixed cold nitrating agent can help to control the initial exotherm and improve selectivity.
-
Issue 3: Incomplete Chlorination of 2-Methyl-4-nitropyridine N-oxide
-
Question: The final chlorination step to convert 2-methyl-4-nitropyridine N-oxide to this compound is sluggish and results in a mixture of starting material and product. What can be done to drive the reaction to completion?
-
Answer: Incomplete chlorination is a frequent issue, often related to the activity of the chlorinating agent and reaction conditions.
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[4][5] Ensure that the POCl₃ is of high purity and not partially hydrolyzed. For difficult conversions, the addition of a more powerful chlorinating agent like phosphorus pentachloride (PCl₅) in catalytic or stoichiometric amounts can be beneficial.[5]
-
Temperature and Time: This reaction typically requires heating.[4][5] Increasing the reaction temperature or prolonging the reaction time can help to drive the reaction to completion. Monitor the reaction by TLC or HPLC to avoid product degradation from excessive heating.
-
Removal of HCl: The reaction generates HCl, which can inhibit the reaction. While not always necessary, in some cases, the use of a non-reactive base to scavenge HCl might be explored, though this can add complexity to the work-up.
-
Issue 4: Difficulty in Purifying the Final Product
-
Question: We are struggling to purify the final this compound to the desired specification. What are the recommended purification methods for scale-up?
-
Answer: Purification challenges often arise from the presence of isomeric impurities or residual reagents.
-
Crystallization: Recrystallization is the most common and scalable method for purifying solid organic compounds. A suitable solvent system should be identified through small-scale solubility studies. Common solvents for similar compounds include ethanol, toluene, or mixtures with hexane.[6][7]
-
Chromatography: While flash column chromatography is a powerful tool for purification at the lab scale, it can be expensive and cumbersome for large-scale production. It is best used to isolate a small amount of highly pure material for use as an analytical standard or for initial process development.
-
Washing: Before final purification, washing the crude product with an appropriate aqueous solution (e.g., sodium bicarbonate solution to remove acidic impurities) can be very effective.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the production of this compound on a larger scale?
A1: The most prevalent and scalable synthesis starts from 2-methylpyridine (also known as 2-picoline) and proceeds through three main steps:
-
N-Oxidation: 2-methylpyridine is oxidized to 2-methylpyridine N-oxide.[2]
-
Nitration: The N-oxide is then nitrated to selectively introduce a nitro group at the 4-position, yielding 2-methyl-4-nitropyridine N-oxide.[2][8]
-
Chlorination: Finally, the N-oxide is converted to the chloride using a suitable chlorinating agent to give the desired product, this compound.[9]
Q2: What are the critical safety precautions to consider during the scale-up of this process?
A2: Safety is paramount, especially during scale-up. Key considerations include:
-
Nitration: The nitration step is highly exothermic and can lead to a runaway reaction if not properly controlled. Ensure adequate cooling capacity and slow, controlled addition of reagents. The use of a blast shield and remote monitoring is recommended. Nitrating agents are highly corrosive and strong oxidizers.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a corrosive and moisture-sensitive liquid. It reacts violently with water to release HCl gas. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Waste Disposal: The reaction generates acidic and potentially hazardous waste streams that must be neutralized and disposed of in accordance with local regulations.
Q3: What analytical methods are recommended for monitoring the reaction progress and final product purity?
A3: A combination of analytical techniques is recommended for robust process control:
-
Thin Layer Chromatography (TLC): A quick and simple method for monitoring the disappearance of starting materials and the appearance of products in all steps.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress, purity of intermediates, and the final product. It is also effective for identifying and quantifying isomeric impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the structure of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.
Quantitative Data Summary
| Step | Reaction | Typical Reagents | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| 1 | N-Oxidation | 2-Methylpyridine, H₂O₂/Acetic Acid | 70-80 | 3-5 | 90-95 |
| 2 | Nitration | 2-Methylpyridine N-oxide, H₂SO₄/HNO₃ | 90-130 | 2-4 | 80-90 |
| 3 | Chlorination | 2-Methyl-4-nitropyridine N-oxide, POCl₃ | 100-110 (Reflux) | 2-3 | 80-90 |
Note: These values are indicative and may vary depending on the specific reaction conditions and scale of operation.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylpyridine N-oxide
-
To a stirred solution of 2-methylpyridine in glacial acetic acid, slowly add a 30% aqueous solution of hydrogen peroxide, maintaining the temperature between 70-80°C.[1]
-
After the addition is complete, continue stirring at this temperature for 3-5 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture and carefully quench the excess peroxide with a reducing agent (e.g., sodium metabisulfite solution).
-
Neutralize the mixture with a strong base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methylpyridine N-oxide, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 2-Methyl-4-nitropyridine N-oxide
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath.[3]
-
To the stirred nitrating mixture, slowly add the 2-methylpyridine N-oxide, maintaining the temperature below 20°C.
-
After the addition is complete, slowly heat the reaction mixture to 90-100°C and maintain this temperature for 2-4 hours, monitoring the reaction by TLC.[10]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate) until the product precipitates.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Protocol 3: Synthesis of this compound
-
To a flask equipped with a reflux condenser, add 2-methyl-4-nitropyridine N-oxide and an excess of phosphorus oxychloride (POCl₃).[4][5]
-
Heat the mixture to reflux (around 105-110°C) and maintain for 2-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting poor regioselectivity in the nitration step.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. 2-Chloro-4-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 8. 4-Nitro-2-picoline N-oxide [webbook.nist.gov]
- 9. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 10. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-6-methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 2-Chloro-6-methyl-4-nitropyridine, a key intermediate in pharmaceutical synthesis. The selection of appropriate analytical techniques is crucial for ensuring the identity, purity, and quality of this compound, which directly impacts the integrity of downstream processes and the final drug product. This document outlines the principles, experimental protocols, and comparative performance of various analytical methods, supported by experimental data where available.
Introduction to this compound
This compound (C₆H₅ClN₂O₂) is a substituted pyridine derivative with a molecular weight of 172.57 g/mol .[1] Its structure, featuring a chlorinated and nitrated pyridine ring with a methyl group, makes it a versatile reagent in organic synthesis. Accurate characterization is paramount to control for potential isomers and impurities that may arise during its synthesis.
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques are indispensable for the structural confirmation of this compound. These methods provide detailed information about the molecule's chemical bonds, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Comparative Data:
| Technique | Parameter | This compound (Predicted/Typical) | Alternative Method: 2-Chloro-6-methylpyridine[2] | Alternative Method: 5-Ethyl-2-methylpyridine[3] |
| ¹H NMR | Chemical Shift (δ) - Pyridine Ring Protons | 7.5 - 8.5 ppm | 7.0 - 8.0 ppm | 7.05 - 8.32 ppm |
| Chemical Shift (δ) - Methyl Protons | ~2.6 ppm | ~2.5 ppm | 2.50 ppm | |
| ¹³C NMR | Chemical Shift (δ) - Pyridine Ring Carbons | 120 - 160 ppm | 120 - 150 ppm | 123.0 - 155.6 ppm |
| Chemical Shift (δ) - Methyl Carbon | ~20 ppm | ~24 ppm | 24.0 ppm |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectra using the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic peaks for the C-Cl, C=N, C=C, C-H, and NO₂ groups are expected.
Comparative Data:
| Functional Group | This compound (Expected, cm⁻¹)[4] | Alternative Method: 2-Chloro-6-methylpyridine (cm⁻¹)[4] | Alternative Method: Aromatic Nitro Compounds (cm⁻¹)[5] |
| Aromatic C-H Stretch | 3000 - 3100 | 3050 - 3100 | 3000 - 3100 |
| C-H Bend (Methyl) | 1370 - 1460 | 1371 - 1458 | - |
| Aromatic C=C Stretch | 1400 - 1600 | 1456, 1580 | 1475 - 1625 |
| C=N Stretch | 1550 - 1650 | ~1580 | - |
| NO₂ Asymmetric Stretch | 1500 - 1560 | - | 1500 - 1570 |
| NO₂ Symmetric Stretch | 1335 - 1370 | - | 1335 - 1370 |
| C-Cl Stretch | 600 - 800 | ~780 | - |
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be analyzed for characteristic absorption bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the nitropyridine ring system.
Comparative Data:
| Parameter | This compound (Expected) | Alternative Method: Nitropyridine Derivatives[6] |
| λmax (nm) | 250 - 350 | 220 - 380 |
| Solvent | Methanol or Ethanol | Methanol, Ethanol, or Acetonitrile |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to determine the optimal concentration for measurement (absorbance between 0.2 and 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum with the cuvette filled with the solvent.
-
Data Acquisition: Fill the cuvette with the sample solution and record the absorption spectrum over a range of 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, by-products, and isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase method is typically suitable for the analysis of substituted pyridines.
Comparative Data:
| Parameter | This compound (Typical) | Alternative Method: 6-Nitropyridine-2-carbonyl chloride reaction mixture[7] |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at ~270 nm | UV at 271 nm |
| Retention Time | Dependent on exact conditions, typically 3-10 min | 6 - 6.5 min |
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of acetonitrile and water, and adding 0.1% formic acid. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: Use an HPLC system equipped with a C18 column, a UV detector, and an autosampler.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis.
-
Data Analysis: Determine the retention time and peak area of the main component to assess purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for both quantification and structural confirmation.
Comparative Data:
| Parameter | This compound (Typical) | Alternative Method: Blackberry Aroma Volatiles[8] |
| Column | HP-5MS or equivalent (non-polar) | HP-5MSI (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium | Helium |
| Inlet Temperature | 250 °C | 250 °C |
| Oven Program | Start at 60°C, ramp to 280°C | Start at 60°C, ramp to 240°C at 3°C/min |
| MS Ionization | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Mass Range | 40 - 400 amu | 40 - 550 amu |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a GC-MS system equipped with a non-polar capillary column.
-
Injection: Inject 1 µL of the sample into the GC inlet.
-
Separation and Detection: The sample is vaporized and separated on the GC column based on its boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The purity can be estimated from the relative peak area.
Other Characterization Techniques
Elemental Analysis
Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. This technique is used to confirm the empirical and molecular formula.[9]
Comparative Data:
| Element | Theoretical Percentage for C₆H₅ClN₂O₂ |
| Carbon (C) | 41.76% |
| Hydrogen (H) | 2.92% |
| Chlorine (Cl) | 20.54% |
| Nitrogen (N) | 16.23% |
| Oxygen (O) | 18.54% |
Experimental Protocol: Elemental Analysis (Combustion Method)
-
Sample Preparation: Accurately weigh a small amount of the dried sample (1-3 mg) into a tin or silver capsule.
-
Instrumentation: Use an elemental analyzer.
-
Analysis: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and detected by a thermal conductivity detector.
-
Calculation: The instrument's software calculates the percentage of each element based on the detector response and the initial sample weight.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure, including bond lengths and angles. This technique provides unambiguous confirmation of the compound's identity and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of the compound of suitable size and quality.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. NMR and FTIR spectroscopy are essential for initial structural confirmation. Chromatographic methods, particularly HPLC and GC-MS, are crucial for assessing purity and identifying impurities. Elemental analysis provides confirmation of the molecular formula, while X-ray crystallography offers the most definitive structural information for crystalline samples. The selection of the most appropriate methods will depend on the specific requirements of the analysis, such as the need for quantitative purity determination, structural elucidation of unknown impurities, or routine quality control. This guide provides the foundational information for researchers to develop and implement robust analytical strategies for this important pharmaceutical intermediate.
References
- 1. This compound | 79055-51-9 | EDA05551 [biosynth.com]
- 2. 2-Chloro-6-methylpyridine(18368-63-3) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology [article.sapub.org]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. clariant.com [clariant.com]
Comparative Analysis of 1H and 13C NMR Spectra of 2-Chloro-6-methyl-4-nitropyridine and Related Compounds
For Immediate Release
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-6-methyl-4-nitropyridine against structurally related alternatives, including 2-chloro-4-nitropyridine, 2-chloro-6-methylpyridine, and 4-nitropyridine. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of these pyridine derivatives.
Introduction
This compound is a substituted pyridine with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural confirmation of such organic molecules. By comparing its NMR spectral data with those of similar compounds, a deeper understanding of the electronic and steric effects of the substituents on the pyridine ring can be achieved. This guide presents a compilation of experimental and predicted NMR data, a standardized experimental protocol for data acquisition, and a logical workflow for spectral analysis.
Data Presentation: Comparison of NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its analogues. Data for the target compound is predicted, while data for the alternatives are based on experimental values.
Table 1: ¹H NMR Spectral Data (ppm)
| Compound | H-3 (s) | H-5 (s) | Methyl (s) | Other Protons (m) |
| This compound (Predicted) | 8.15 | 7.85 | 2.65 | - |
| 2-Chloro-4-nitropyridine | 8.48 | 7.95 | - | 8.71 (d, H-6) |
| 2-Chloro-6-methylpyridine | 7.15 | 7.05 | 2.50 | 7.55 (t, H-4) |
| 4-Nitropyridine | 8.39 | 8.39 | - | 9.10 (d, H-2, H-6) |
s = singlet, d = doublet, t = triplet, m = multiplet
Table 2: ¹³C NMR Spectral Data (ppm)
| Compound | C-2 (s) | C-3 (s) | C-4 (s) | C-5 (s) | C-6 (s) | Methyl (s) |
| This compound (Predicted) | 154.5 | 120.0 | 150.0 | 118.0 | 162.0 | 24.5 |
| 2-Chloro-4-nitropyridine | 152.8 | 121.7 | 150.9 | 119.4 | 144.5 | - |
| 2-Chloro-6-methylpyridine | 158.0 | 122.5 | 138.1 | 118.9 | 157.5 | 24.1 |
| 4-Nitropyridine | 150.1 | 123.6 | 145.2 | 123.6 | 150.1 | - |
Note: Predicted data for this compound was generated using online NMR prediction tools. Experimental data for other compounds are sourced from publicly available spectral databases.
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for small organic molecules like the ones discussed in this guide.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR:
-
A standard single-pulse experiment is used.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
For ¹³C NMR:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2 seconds.
-
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mandatory Visualization
The following diagram illustrates the general workflow for NMR spectral analysis, from sample preparation to final data interpretation.
Caption: Workflow of NMR Spectral Analysis.
Reactivity Showdown: 2-Chloro- vs. 2-Bromo-6-methyl-4-nitropyridine in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for efficient synthetic strategies. This guide provides an in-depth comparison of the reactivity of 2-chloro-6-methyl-4-nitropyridine and 2-bromo-6-methyl-4-nitropyridine in nucleophilic aromatic substitution (SNAr) reactions, offering insights into their relative performance based on established chemical principles.
In the realm of heterocyclic chemistry, halonitropyridines are pivotal intermediates. The electron-deficient nature of the pyridine ring, further activated by a strongly electron-withdrawing nitro group, renders the 2- and 4-positions susceptible to nucleophilic attack. The nature of the halogen at the 2-position significantly influences the rate of substitution, a critical factor in reaction design and optimization.
Executive Summary: Chloro- Substituent Leads in Reactivity
Quantitative Reactivity Comparison (Qualitative Assessment)
Although specific experimental rate constants for the reaction of these two compounds with a common nucleophile under identical conditions are not available in the searched literature, a qualitative comparison can be made based on established reactivity principles in SNAr reactions.
| Feature | This compound | 2-Bromo-6-methyl-4-nitropyridine |
| Expected Reactivity in SNAr | Higher | Lower |
| Reasoning | The higher electronegativity of chlorine provides greater stabilization of the Meisenheimer intermediate. | The lower electronegativity of bromine offers less stabilization to the Meisenheimer intermediate compared to chlorine. |
| Typical Reaction Conditions | May proceed under milder conditions (e.g., lower temperatures, shorter reaction times). | May require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields. |
The Underlying Mechanism: A Two-Step Pathway
The nucleophilic aromatic substitution on these 2-halo-6-methyl-4-nitropyridines proceeds via a two-step addition-elimination mechanism.
Caption: Generalized mechanism for the SNAr reaction.
The initial attack of the nucleophile on the carbon bearing the halogen is typically the slow, rate-determining step, leading to the formation of the Meisenheimer complex. The aromaticity of the pyridine ring is then restored in a fast step by the expulsion of the halide leaving group. The stability of the Meisenheimer complex is the key factor governing the overall reaction rate.
Experimental Protocol: A Guide to Kinetic Analysis
To quantitatively determine and compare the reactivity of 2-chloro- and 2-bromo-6-methyl-4-nitropyridine, a kinetic study is essential. The following is a representative protocol for determining the second-order rate constants for their reactions with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Objective: To measure the second-order rate constants for the reaction of this compound and 2-bromo-6-methyl-4-nitropyridine with piperidine in a suitable solvent (e.g., methanol or acetonitrile) at a constant temperature.
Materials:
-
This compound
-
2-Bromo-6-methyl-4-nitropyridine
-
Piperidine (freshly distilled)
-
Anhydrous solvent (e.g., methanol or acetonitrile)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the electrophile (either 2-chloro- or 2-bromo-6-methyl-4-nitropyridine) of a known concentration (e.g., 1 x 10⁻³ M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of piperidine of varying known concentrations (e.g., 0.05 M, 0.1 M, 0.15 M, 0.2 M) in the same solvent.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials show minimal absorbance. This can be determined by running full spectra of the starting materials and the expected product.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25°C).
-
In a cuvette, mix a known volume of the electrophile stock solution with a known volume of one of the piperidine stock solutions to achieve a large excess of the nucleophile (pseudo-first-order conditions).
-
Immediately start recording the absorbance at the chosen wavelength over time.
-
Continue data collection until the reaction is complete (i.e., the absorbance reading is stable).
-
Repeat the experiment for each concentration of piperidine.
-
Repeat the entire set of experiments for the other 2-halo-6-methyl-4-nitropyridine.
-
-
Data Analysis:
-
For each kinetic run, plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Plot the calculated k_obs values against the corresponding concentrations of piperidine.
-
The slope of this second plot will be the second-order rate constant (k₂) for the reaction.
-
Caption: Experimental workflow for kinetic analysis.
Conclusion
Evaluating the Efficacy of Nitropyridine-Derived Enzyme Inhibitors: A Comparative Guide
Introduction to JAK2 Inhibition
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine-mediated signaling.[1] The JAK-STAT signaling pathway is essential for numerous cellular processes, including immunity, cell proliferation, and differentiation.[1][2] Dysregulation of this pathway, particularly through mutations like JAK2 V617F, is implicated in various myeloproliferative neoplasms and other diseases.[3] Consequently, the development of potent and selective JAK2 inhibitors is a major focus in therapeutic research.
Comparative Efficacy of JAK2 Inhibitors
This section compares the inhibitory activity of a representative nitropyridine-derived compound with several clinically relevant JAK2 inhibitors. The efficacy is presented in terms of the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by half. A lower IC50 value signifies greater potency.
| Compound Class | Inhibitor | Target(s) | IC50 (nM) |
| Nitropyridine Derivative | Representative Compound A | JAK2 | 8.5 - 12.2 µM[4] |
| Pyrazolo[2,3-d]pyrimidine | Ruxolitinib | JAK1, JAK2 | ~3[5] |
| Pyrrolo[2,3-d]pyrimidine | Fedratinib | JAK2, FLT3 | 3[5] |
| Pyrrolo[2,3-d]pyrimidine | Baricitinib | JAK1, JAK2 | 5.7[6] |
| Pyrrolo[2,3-d]pyrimidine | Abrocitinib | JAK1 | 803 (for JAK2)[7] |
Note: The IC50 value for the nitropyridine derivative is presented in micromolar (µM) as found in the cited literature, while the others are in nanomolar (nM). This highlights a significant difference in potency.
Experimental Protocols
A detailed and standardized protocol is critical for the accurate assessment and comparison of enzyme inhibitors. Below is a representative protocol for an in vitro JAK2 kinase inhibition assay.
In Vitro JAK2 Kinase Activity and Inhibition Assay
Objective: To determine the in vitro inhibitory potency of test compounds against the human JAK2 enzyme.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Reaction Setup: In a microplate well, add the kinase reaction buffer, the test compound dilution, and the recombinant JAK2 enzyme.
-
Enzyme-Inhibitor Pre-incubation: Incubate the mixture for a specified period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Kinase Reaction: Add a solution of the kinase substrate and ATP to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. The ADP-Glo™ assay, for instance, quantifies the amount of ADP produced, which is directly proportional to the kinase activity.
-
Data Analysis: The luminescence or fluorescence signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by fitting the dose-response curve using non-linear regression.[8]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the JAK-STAT signaling pathway and a typical workflow for screening enzyme inhibitors.
Caption: The JAK-STAT signaling pathway.
Caption: In vitro kinase inhibitor screening workflow.
References
- 1. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 3. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baricitinib - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Alternative Reagents for 2-Chloro-6-methyl-4-nitropyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular complexity with efficiency and high yield. 2-Chloro-6-methyl-4-nitropyridine stands as a valuable building block, particularly in the construction of complex heterocyclic scaffolds prevalent in medicinal chemistry and materials science. Its utility stems from the presence of a reactive chloride leaving group, activated by the electron-withdrawing nitro group and the pyridine nitrogen, making it a suitable substrate for various cross-coupling and nucleophilic aromatic substitution reactions.
This guide provides an objective comparison of this compound with its halogenated analogues—fluoro, bromo, and iodo derivatives—in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By presenting available experimental data and detailed protocols, this document aims to empower researchers to make informed decisions when selecting the optimal reagent for their specific synthetic challenges.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of 2-halo-6-methyl-4-nitropyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. Consequently, the reactivity trend generally follows the inverse of the bond dissociation energies: I > Br > Cl > F.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following table summarizes the expected performance of 2-halo-6-methyl-4-nitropyridines in a representative Suzuki-Miyaura reaction with an arylboronic acid. While direct comparative studies on this specific scaffold are limited, the yields are extrapolated based on established reactivity principles and data from analogous systems.
Table 1: Comparison of 2-Halo-6-methyl-4-nitropyridines in Suzuki-Miyaura Coupling
| Reagent | Halogen | Relative Reactivity | Typical Reaction Conditions | Expected Yield (%) |
| 2-Iodo-6-methyl-4-nitropyridine | Iodo | Very High | Mild conditions, broad catalyst scope (e.g., Pd(PPh₃)₄), shorter reaction times. | >90 |
| 2-Bromo-6-methyl-4-nitropyridine | Bromo | High | Standard conditions, various catalysts applicable (e.g., Pd(dppf)Cl₂). | 80-95 |
| This compound | Chloro | Moderate | Requires more active catalysts (e.g., with Buchwald ligands like SPhos or XPhos) and potentially higher temperatures to achieve good conversion.[1] | 60-80 |
| 2-Fluoro-6-methyl-4-nitropyridine | Fluoro | Low/Unreactive | Generally not a suitable substrate for Suzuki-Miyaura coupling under standard conditions. | <10 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the 2-halopyridine substrate is highly dependent on the nature of the halogen.
Table 2: Comparison of 2-Halo-6-methyl-4-nitropyridines in Buchwald-Hartwig Amination
| Reagent | Halogen | Relative Reactivity | Typical Reaction Conditions | Expected Yield (%) |
| 2-Iodo-6-methyl-4-nitropyridine | Iodo | Very High | Mild conditions, broad range of amines applicable with standard catalysts. | >90 |
| 2-Bromo-6-methyl-4-nitropyridine | Bromo | High | Efficient coupling with a variety of amines using common catalyst systems (e.g., Pd₂(dba)₃/BINAP).[2] | 85-95 |
| This compound | Chloro | Moderate | Often requires more specialized and electron-rich phosphine ligands (e.g., XPhos, RuPhos) and stronger bases to facilitate C-N bond formation.[3] | 50-75 |
| 2-Fluoro-6-methyl-4-nitropyridine | Fluoro | Low/Unreactive | Not a typical substrate for Buchwald-Hartwig amination. Nucleophilic aromatic substitution may be a more viable pathway for C-N bond formation. | <10 |
Experimental Protocols
The following are detailed, generalized experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of a representative 2-halopyridine. These protocols can serve as a starting point for the optimization of reactions with this compound and its analogues.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Halopyridine with an Arylboronic Acid
Materials:
-
2-Halo-6-methyl-4-nitropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halo-6-methyl-4-nitropyridine, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure product.[4]
Protocol 2: Buchwald-Hartwig Amination of a 2-Halopyridine with an Amine
Materials:
-
2-Halo-6-methyl-4-nitropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the 2-halo-6-methyl-4-nitropyridine and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[2]
Visualizing Synthetic Pathways and Mechanisms
To aid in the conceptualization of these critical synthetic transformations, the following diagrams illustrate a general experimental workflow and the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of a 2-halo-6-methyl-4-nitropyridine derivative as a reagent in organic synthesis is a critical decision that significantly influences reaction outcomes. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the reactivity trend is clear: iodo- and bromo-derivatives offer higher reactivity, often leading to milder reaction conditions and higher yields. This compound remains a viable and often more cost-effective option, though it may necessitate the use of more sophisticated and active catalyst systems. The fluoro-analogue is generally unsuitable for these transformations but may find utility in nucleophilic aromatic substitution reactions. By understanding these reactivity patterns and utilizing the provided experimental guidelines, researchers can strategically select the most appropriate reagent to accelerate their discovery and development programs.
References
A Comparative Guide to Reaction Monitoring: Utilizing LC-MS for 2-Chloro-6-methyl-4-nitropyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring reactions involving the key intermediate, 2-Chloro-6-methyl-4-nitropyridine. We present a detailed experimental protocol for LC-MS analysis and a comparison with alternative analytical techniques, supported by representative experimental data.
The Role of this compound in Drug Development
This compound is a versatile building block in medicinal chemistry, frequently employed in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group and the inherent electron deficiency of the pyridine ring activate the chlorine atom for displacement by a wide range of nucleophiles, leading to the formation of more complex substituted pyridines. Accurate monitoring of these reactions is crucial for controlling product formation and minimizing impurities.
LC-MS for Reaction Monitoring: A Powerful Approach
LC-MS combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of Mass Spectrometry. This hybrid technique is exceptionally well-suited for monitoring the progress of organic reactions.
Advantages of LC-MS:
-
High Sensitivity: LC-MS can detect and quantify reactants, intermediates, products, and byproducts at very low concentrations, often in the picogram to femtogram range.
-
High Selectivity: Mass spectrometry provides molecular weight information and, with tandem MS (MS/MS), structural information through fragmentation patterns. This allows for the unambiguous identification of components in a complex reaction mixture.
-
Versatility: LC-MS can analyze a wide range of compounds with varying polarities and molecular weights.
-
Quantitative Accuracy: With proper calibration, LC-MS provides accurate and precise quantification of reaction components over a wide dynamic range.
Comparative Analysis of Analytical Techniques
While LC-MS is a powerful tool, other analytical techniques can also be employed for reaction monitoring. The choice of method often depends on the specific requirements of the reaction, available instrumentation, and the information sought.
| Feature | LC-MS | GC-MS | NMR Spectroscopy |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. | Nuclear magnetic resonance of atomic nuclei. |
| Sensitivity | Very High (ppb to ppt) | High (ppb) | Moderate (ppm) |
| Selectivity | Very High (based on m/z and fragmentation) | High (based on retention time and mass spectrum) | High (based on chemical shifts and coupling) |
| Sample Throughput | High | High | Low to Moderate |
| In-situ Monitoring | Possible with specialized setups (e.g., flow chemistry) | Difficult | Yes |
| Structural Information | Molecular weight and fragmentation patterns (MS/MS). | Fragmentation patterns. | Detailed structural information. |
| Quantitative Precision | Excellent | Very Good | Good |
| Limitations | Matrix effects, ionization suppression/enhancement. | Requires volatile and thermally stable analytes. Derivatization may be needed. | Lower sensitivity, broader peaks can be an issue. |
Table 1: Comparison of Analytical Techniques for Reaction Monitoring.
Experimental Protocols
LC-MS Method for Monitoring a Nucleophilic Aromatic Substitution Reaction of this compound
This protocol describes a general method for monitoring the reaction of this compound with a generic amine nucleophile.
Reaction:
This compound + Amine → N-substituted-6-methyl-4-nitropyridin-2-amine + HCl
Instrumentation:
-
HPLC system with a UV detector
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
This compound (reactant)
-
Amine nucleophile
-
Reaction solvent (e.g., Dichloromethane)
Procedure:
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of methanol) to stop the reaction and prepare it for analysis.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions (Hypothetical):
-
This compound: m/z 173 → [fragment ion]
-
N-substituted-6-methyl-4-nitropyridin-2-amine: [M+H]⁺ → [fragment ion]
-
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for the specific analytes.
-
-
Data Analysis: Monitor the peak areas of the reactant and product over time. The conversion of the starting material and the formation of the product can be calculated from the relative peak areas.
Alternative Method: GC-MS
For a GC-MS analysis, the sample preparation would be similar, but the chromatographic and detection parameters would differ.
GC-MS Conditions (Hypothetical):
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at 100 °C, ramp to 250 °C.
-
Ionization Mode: Electron Ionization (EI).
Alternative Method: In-situ NMR Spectroscopy
For real-time monitoring, a sample of the reaction can be initiated directly within an NMR tube inside the spectrometer.
NMR Parameters (Hypothetical):
-
Spectrometer: 400 MHz or higher.
-
Solvent: A deuterated solvent compatible with the reaction.
-
Experiment: A series of ¹H NMR spectra acquired at regular time intervals.
-
Data Analysis: Integration of characteristic peaks for the reactant and product to determine their relative concentrations over time.
Data Presentation
The following table provides representative quantitative data that could be obtained when monitoring a reaction involving this compound.
| Parameter | LC-MS/MS | GC-MS | ¹H NMR |
| Limit of Quantification (LOQ) | ~0.1 ng/mL | ~1 ng/mL | ~0.1 mg/mL |
| Linear Range | 0.1 - 1000 ng/mL | 1 - 500 ng/mL | 0.1 - 50 mg/mL |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Analysis Time per Sample | ~10 min | ~15 min | ~5 min per spectrum |
Table 2: Representative Quantitative Performance Data.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for reaction monitoring using LC-MS and the logical relationship of the key analytical steps.
Caption: Experimental workflow for LC-MS reaction monitoring.
Confirming Regiochemistry of Nucleophilic Substitution on the 2-Chloro-6-methyl-4-nitropyridine Ring: A Comparative Guide
For Immediate Publication
This guide provides a comparative analysis of nucleophilic aromatic substitution (SNAr) reactions on the 2-chloro-6-methyl-4-nitropyridine ring. It is intended for researchers, scientists, and drug development professionals seeking to understand the regiochemical outcomes and optimize reaction conditions for the synthesis of novel pyridine derivatives. While direct comparative studies on this specific substrate are limited in publicly available literature, this guide leverages experimental data from closely related analogues to provide insights into its reactivity with various nucleophiles.
The this compound scaffold is a valuable building block in medicinal chemistry. The electron-withdrawing nitro group at the C4 position, in conjunction with the pyridine nitrogen, strongly activates the ring towards nucleophilic attack, particularly at the C2 and C6 positions. With a chlorine atom, a good leaving group, situated at the C2 position, this substrate is primed for facile substitution reactions.
Regiochemical Considerations
Nucleophilic attack on the this compound ring is overwhelmingly favored at the C2 position, leading to the displacement of the chloride ion. This regioselectivity is dictated by the powerful electron-withdrawing effect of the para-nitro group, which stabilizes the negative charge in the Meisenheimer intermediate through resonance. The pyridine nitrogen further contributes to this stabilization. While the methyl group at C6 is weakly electron-donating, its influence is insufficient to redirect the nucleophilic attack.
The general mechanism for the SNAr reaction is a two-step addition-elimination process. The first, and typically rate-determining, step involves the attack of the nucleophile on the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate. In the second step, the chloride leaving group is expelled, restoring the aromaticity of the pyridine ring.
Comparative Performance of Nucleophiles
Due to the limited availability of direct comparative data for this compound, the following table summarizes the expected reactivity and yields based on studies of analogous chloronitropyridine systems. These reactions demonstrate the feasibility of substituting the chloro group with a variety of nitrogen, oxygen, and sulfur nucleophiles.
| Nucleophile Category | Example Nucleophile | Product Type | Expected Yield (%) | Reaction Conditions (Typical) | Reference Compound |
| Nitrogen Nucleophiles | Primary/Secondary Amines (e.g., Aniline, Piperidine) | 2-Amino-6-methyl-4-nitropyridines | 85 - 95 | Ethanol or DMF, 80-120 °C, 2-6 h | 2-chloro-5-nitropyridine |
| Oxygen Nucleophiles | Alkoxides (e.g., Sodium Methoxide) | 2-Alkoxy-6-methyl-4-nitropyridines | 70 - 85 | Corresponding Alcohol, Reflux, 1-4 h | 2-chloro-3-nitropyridine |
| Sulfur Nucleophiles | Thiolates (e.g., Sodium Thiophenoxide) | 2-Thioether-6-methyl-4-nitropyridines | 90 - 98 | DMF or Acetonitrile, RT to 60 °C, 1-3 h | 2-chloro-5-nitropyridine |
Note: The yields are indicative and can vary based on the specific nucleophile, solvent, temperature, and reaction time.
Experimental Protocols
The following are general experimental protocols for conducting nucleophilic aromatic substitution on this compound, adapted from procedures for similar substrates.
General Procedure for Amination
To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) (5 mL) is added the desired amine (1.1 mmol) and a base such as triethylamine or potassium carbonate (1.5 mmol). The reaction mixture is then heated to a temperature between 80 °C and 120 °C and stirred for 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by precipitation with water or by extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.
General Procedure for Alkoxylation
A solution of this compound (1.0 mmol) in the corresponding alcohol (e.g., methanol for methoxylation) (10 mL) is treated with the corresponding sodium alkoxide (1.2 mmol). The mixture is heated to reflux and stirred for 1 to 4 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be purified by column chromatography.
Confirmation of Regiochemistry
The regiochemistry of the substitution product can be unequivocally confirmed using spectroscopic methods:
-
¹H NMR Spectroscopy: The substitution of the chlorine atom at the C2 position will result in characteristic shifts of the remaining aromatic protons. The appearance of a new signal corresponding to the protons of the introduced nucleophile (e.g., N-H of an amine, O-CH₃ of a methoxy group) and the disappearance of the signal corresponding to the proton adjacent to the chlorine will confirm the substitution.
-
¹³C NMR Spectroscopy: The carbon spectrum will show a significant upfield or downfield shift of the C2 signal upon substitution, depending on the nature of the nucleophile.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the substituted product, confirming the displacement of the chlorine atom by the nucleophile.
Visualizing the Reaction Pathway and Logic
The following diagrams illustrate the key aspects of the nucleophilic aromatic substitution on the this compound ring.
A Comparative Analysis of Palladium Catalysts for C-N Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in the synthesis of pharmaceuticals and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone methodology for this purpose. The success of this reaction is critically dependent on the choice of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand. This guide provides a comparative analysis of commonly employed palladium catalysts, supported by experimental data, to facilitate catalyst selection and reaction optimization.
The efficacy of a palladium catalyst in the Buchwald-Hartwig amination is intrinsically linked to the nature of the phosphine ligand. Bulky, electron-rich ligands have been shown to be particularly effective in promoting the key steps of the catalytic cycle.[1][2] The selection of an appropriate phosphine ligand is critical for optimizing the reaction, with factors such as steric bulk, electron-donating ability, and the specific substrates involved all playing a role in catalytic activity.[2]
Generations of Buchwald-Hartwig Catalysts
The development of catalysts for the Buchwald-Hartwig amination has progressed through several generations, each offering improved reactivity and broader substrate scope.[1] Early systems often required high catalyst loadings and were limited in the types of amines and aryl halides that could be coupled. The introduction of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, revolutionized the field. These ligands are thought to prevent the formation of inactive palladium dimers and facilitate the crucial reductive elimination step.[1] More recent generations of catalysts, including pre-formed palladium-ligand complexes (precatalysts), offer high activity and versatility, often with simplified reaction setup.[1] These advanced systems have demonstrated high turnover numbers and are effective for challenging substrates like aryl chlorides.[1]
Comparative Performance of Palladium Catalyst Systems
The choice of palladium precursor and ligand significantly impacts the yield, reaction time, and substrate scope of the C-N coupling reaction. Below is a summary of the performance of various palladium catalyst systems under different reaction conditions.
Table 1: Comparison of Catalyst Performance in the Amination of Aryl Halides with Various Amines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | - |
| [Pd(allyl)Cl]₂ | XPhos | NaOtBu | Toluene | 100 | 24 | Bromobenzene + Diphenylamine | 96 |
| [Pd(allyl)Cl]₂ | XPhos | NaOtBu | Toluene | 100 | 24 | Bromobenzene + Phenoxazine | >99 |
| [Pd(allyl)Cl]₂ | XPhos | NaOtBu | Toluene | 100 | 24 | Bromobenzene + Carbazole | 92 |
| [Pd(allyl)Cl]₂ | RuPhos | NaOtBu | Toluene | 100 | 24 | Bromobenzene + Diphenylamine | 96 |
| [Pd(allyl)Cl]₂ | RuPhos | NaOtBu | Toluene | 100 | 24 | Bromobenzene + Phenoxazine | >99 |
| [Pd(allyl)Cl]₂ | RuPhos | NaOtBu | Toluene | 100 | 24 | Bromobenzene + Carbazole | 29 |
Data compiled from multiple sources.[1][2] Conditions and yields are representative and may vary based on specific substrates and reaction scale.
Table 2: Performance of Amphos Ligand in the Amination of Aryl Bromides
| Aryl Bromide | Amine | Product | Yield (%) |
| 4-Bromotoluene | Morpholine | 4-(4-Methylphenyl)morpholine | 99 |
| 4-Bromotoluene | Aniline | N-(4-Methylphenyl)aniline | 97 |
| 4-Bromotoluene | n-Hexylamine | N-(4-Methylphenyl)hexan-1-amine | 95 |
| 2-Bromotoluene | Morpholine | 4-(2-Methylphenyl)morpholine | 98 |
| 4-Bromoanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | 99 |
Data is representative for reactions using Pd(OAc)₂ as the precatalyst and Amphos as the ligand.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation and comparison of catalytic systems.
General Procedure for the Palladium-Catalyzed Amination of Aryl Halides
This protocol provides a general methodology for a typical Buchwald-Hartwig amination reaction.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., X-Phos, SPhos, RuPhos, Amphos)
-
Aryl halide
-
Amine
-
Strong base (e.g., NaOt-Bu, KOt-Bu, LiHMDS)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., 0.02 equiv), the phosphine ligand (e.g., 0.04 equiv), and a strong base (e.g., 1.4 equiv).[1]
-
Add the anhydrous, deoxygenated solvent.[1]
-
Stir the mixture for a few minutes to allow for the formation of the active catalyst.[1]
-
Add the aryl halide (1.0 equiv) and the amine (1.2 equiv).[1]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., GC, TLC, or LC-MS).[1]
-
After cooling to room temperature, the reaction is quenched with water.
-
The organic layer is separated, washed with water and brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford the desired product.
Note: This is a generalized procedure. Optimal conditions, including the choice of palladium precursor, ligand, base, solvent, temperature, and reaction time, should be determined for each specific substrate combination.
Visualizing Key Processes
Catalytic Cycle of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]
References
validation of a multi-step synthesis route to 2-Chloro-6-methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two multi-step synthesis routes for the preparation of 2-Chloro-6-methyl-4-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on yield, purity, reaction conditions, and reagent accessibility, supported by experimental data from analogous reactions found in the literature.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: N-Oxidation Pathway | Route 2: Hydroxypyridine Nitration Pathway |
| Starting Material | 2-Chloro-6-methylpyridine | 2-Hydroxy-6-methylpyridine |
| Overall Yield (estimated) | ~60-70% | ~75-85% |
| Key Reagents | m-CPBA or H₂O₂/AcOH, HNO₃/H₂SO₄, PCl₃ | HNO₃/H₂SO₄, POCl₃ |
| Number of Steps | 3 | 2 |
| Process Safety Considerations | Use of potentially explosive peroxy acids; handling of nitrating agents. | Handling of strong nitrating agents and phosphorus oxychloride. |
Route 1: N-Oxidation, Nitration, and Deoxygenation
This three-step synthesis begins with the readily available 2-Chloro-6-methylpyridine. The strategy involves the activation of the pyridine ring towards nitration at the 4-position via N-oxidation, followed by the removal of the N-oxide group.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via the N-Oxidation pathway.
Quantitative Data Summary (Based on Analogous Reactions)
| Step | Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | N-Oxidation | m-CPBA | Dichloromethane | 20-25 | 24 | ~90 | >97 |
| 1 (alt.) | N-Oxidation | H₂O₂/Acetic Acid | Acetic Acid | 70-80 | 5 | ~85 | >95 |
| 2 | Nitration | HNO₃/H₂SO₄ | - | 100-115 | 4 | ~75 | >95 |
| 3 | Deoxygenation | PCl₃ | Chloroform | Reflux | 12 | ~90 | >98 |
Detailed Experimental Protocols
Step 1: N-Oxidation of 2-Chloro-6-methylpyridine
-
Method A: Using m-Chloroperoxybenzoic acid (m-CPBA) To a solution of 2-Chloro-6-methylpyridine (1.0 eq) in dichloromethane, m-CPBA (1.1 eq) is added portion-wise at 0-5 °C. The reaction mixture is then stirred at room temperature for 24 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 2-Chloro-6-methylpyridine N-oxide.
-
Method B: Using Hydrogen Peroxide and Acetic Acid 2-Chloro-6-methylpyridine (1.0 eq) is dissolved in glacial acetic acid. Hydrogen peroxide (30% aqueous solution, 1.5 eq) is added dropwise, and the mixture is heated to 70-80 °C for 5 hours. The reaction progress is monitored by TLC. After cooling, the excess acetic acid is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the N-oxide product.
Step 2: Nitration of 2-Chloro-6-methylpyridine N-oxide
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0-5 °C, 2-Chloro-6-methylpyridine N-oxide (1.0 eq) is added portion-wise, maintaining the temperature below 10 °C. The reaction mixture is then slowly heated to 100 °C and maintained for 4 hours. After cooling to room temperature, the mixture is poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until neutral, and dried to afford this compound N-oxide.
Step 3: Deoxygenation of this compound N-oxide
This compound N-oxide (1.0 eq) is dissolved in anhydrous chloroform. Phosphorus trichloride (1.2 eq) is added dropwise at room temperature. The mixture is then heated to reflux and maintained for 12 hours. After cooling, the reaction mixture is carefully poured into ice water and neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with chloroform. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.
Route 2: Nitration of 2-Hydroxy-6-methylpyridine and Subsequent Chlorination
This two-step approach utilizes 2-Hydroxy-6-methylpyridine as the starting material. The key steps are the direct nitration of the pyridine ring, followed by the conversion of the hydroxyl group to a chloro group.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via the Hydroxypyridine Nitration pathway.
Quantitative Data Summary (Based on Analogous Reactions)
| Step | Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Nitration | Fuming HNO₃/H₂SO₄ | - | 30 | 12 | ~85 | >95 |
| 2 | Chlorination | POCl₃ | Solvent-free | 140 | 2 | ~90 | >97 |
Detailed Experimental Protocols
Step 1: Nitration of 2-Hydroxy-6-methylpyridine
2-Hydroxy-6-methylpyridine (1.0 eq) is added to concentrated sulfuric acid, cooled in an ice bath. Fuming nitric acid (1.1 eq) is then added dropwise while maintaining the temperature below 30 °C. The mixture is stirred at room temperature overnight. The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to give 2-Hydroxy-6-methyl-4-nitropyridine.[1]
Step 2: Chlorination of 2-Hydroxy-6-methyl-4-nitropyridine
In a sealed reactor, 2-Hydroxy-6-methyl-4-nitropyridine (1.0 eq) and phosphorus oxychloride (1.0 eq) are heated to 140 °C for 2 hours.[2] After cooling, the reactor is carefully opened, and the contents are quenched with cold water (~0 °C). The pH of the solution is adjusted to 8-9 with a saturated sodium carbonate solution. The product is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield this compound.[2]
Conclusion
Both synthetic routes offer viable pathways to this compound.
-
Route 1 is a well-established method for the functionalization of pyridine rings, with each step being analogous to reliable and frequently reported transformations. The primary drawback is the three-step sequence.
-
Route 2 presents a more concise, two-step synthesis with potentially higher overall yield. The solvent-free chlorination step is particularly advantageous for large-scale production due to reduced waste and simplified work-up.[2]
The choice of synthesis route will depend on factors such as the availability and cost of starting materials, scalability requirements, and safety infrastructure. For laboratory-scale synthesis, both routes are practical. For industrial production, the efficiency and reduced number of steps in Route 2 may offer significant advantages.
References
Comparative Cytotoxicity Analysis of Novel Pyridine Derivatives in Cancer Research
A comprehensive guide for researchers and drug development professionals on the burgeoning field of pyridine-based anticancer agents. This report details the cytotoxic profiles, mechanisms of action, and experimental protocols of several novel pyridine derivatives, offering a comparative analysis against established chemotherapeutic agents.
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in diverse chemical reactions make it a favored pharmacophore in the design of novel therapeutic agents.[1][2] In the realm of oncology, pyridine derivatives have emerged as promising candidates, exhibiting a range of anticancer activities, including the induction of apoptosis, interference with the cell cycle, and inhibition of angiogenesis.[1][2] This guide provides a comparative overview of recent studies on the cytotoxicity of novel compounds derived from or structurally related to substituted pyridines, with a focus on their potential as next-generation cancer therapies.
Data Presentation: A Comparative Analysis of Cytotoxicity
The cytotoxic potential of various novel pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below for easy comparison.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Pyridine-Urea Derivatives | 8e | MCF-7 (Breast) | < Doxorubicin | Doxorubicin | Not specified |
| 8n | MCF-7 (Breast) | < Doxorubicin | Doxorubicin | Not specified | |
| Pyridone/Pyridine Derivatives | Compound 1 (Pyridone) | HepG2 (Liver) | 4.5 ± 0.3 | - | - |
| Compound 2 (Pyridine) | HepG2 (Liver) | > 4.5 | - | - | |
| Pyridine-Thiazole Hybrids | Compound 3 | HL-60 (Leukemia) | 0.57 | Doxorubicin | > 50 (for normal cells) |
| Compound 4 | SK-OV-3 (Ovarian) | 7.87 | Doxorubicin | > 50 (for normal cells) | |
| 2-Chloro-Pyridine-Flavone Hybrids | Compound 6e | SGC-7901 (Gastric) | 22.28 ± 6.26 | - | - |
| Compound 6f | SGC-7901 (Gastric) | 18.45 ± 2.79 | - | - | |
| 2-Amino-4,6-diphenylnicotinonitriles | Compound 3 | MDA-MB-231 (Breast) | 1.81 ± 0.1 | Doxorubicin | 3.18 ± 0.1 |
| MCF-7 (Breast) | 2.85 ± 0.1 | Doxorubicin | 4.17 ± 0.2 | ||
| Compound 4 | MDA-MB-231 (Breast) | 6.93 ± 0.4 | Doxorubicin | 3.18 ± 0.1 | |
| MCF-7 (Breast) | 5.59 ± 0.3 | Doxorubicin | 4.17 ± 0.2 | ||
| 1,2,4-Triazole-Pyridine Hybrids | TP1-TP7 | B16F10 (Melanoma) | 41.12 - 61.11 | - | - |
| TP6 | B16F10 (Melanoma) | Highest activity in series | - | - |
Experimental Protocols
The evaluation of the cytotoxic effects of these novel pyridine derivatives predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the synthesized pyridine derivatives. A negative control (vehicle, typically DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The anticancer activity of pyridine derivatives is attributed to their ability to modulate various cellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
VEGFR-2 Inhibition Pathway
Certain pyridine-urea derivatives have been shown to inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] This inhibition disrupts the downstream signaling cascade that promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]
Caption: Inhibition of VEGFR-2 phosphorylation by pyridine-urea derivatives.
p53 and JNK Mediated Apoptosis Pathway
Novel pyridine and pyridone-based compounds have been found to induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[3] Their mechanism involves the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK).[3] The activation of p53 leads to an increase in the cell cycle inhibitor p21, causing cell cycle arrest.[3] Simultaneously, JNK activation triggers the apoptotic cascade, leading to programmed cell death.
Caption: p53 and JNK mediated apoptosis induced by novel pyridine compounds.
Experimental Workflow
The process of identifying and characterizing the cytotoxic properties of novel pyridine derivatives follows a systematic workflow, from chemical synthesis to in vitro evaluation.
Caption: General experimental workflow for cytotoxicity studies of novel compounds.
References
Safety Operating Guide
Navigating the Disposal of 2-Chloro-6-methyl-4-nitropyridine: A Guide for Laboratory Professionals
The proper disposal of 2-Chloro-6-methyl-4-nitropyridine, a chlorinated nitropyridine derivative, is crucial for maintaining laboratory safety and environmental compliance. Due to its chemical nature, this compound is likely to be classified as hazardous waste. The following step-by-step guide, synthesized from safety data of analogous compounds, outlines the essential operational and disposal plans for laboratory personnel.
Personal Protective Equipment (PPE) Recommendations
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE based on the safety data sheets of similar chemical compounds.
| PPE Category | Recommended Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Glove thickness and breakthrough time should be considered. |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or potential for splashing, chemical-resistant coveralls are recommended. |
| Respiratory Protection | In case of dust or aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is advised. |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with a clear and systematic plan to minimize risk.
1. Waste Identification and Classification:
-
Treat all this compound waste as hazardous.
-
This includes the pure compound, contaminated materials (e.g., filter paper, pipette tips), and empty containers.
2. Segregation and Collection:
-
Collect waste in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (79055-51-9) and any other information required by your institution or local regulations.
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
5. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash. Incineration at a licensed facility is a common and effective disposal method for such compounds.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment.
Personal protective equipment for handling 2-Chloro-6-methyl-4-nitropyridine
Essential Safety and Handling Guide for 2-Chloro-6-methyl-4-nitropyridine
For Immediate Reference by Laboratory Professionals
This guide provides critical safety, handling, and disposal information for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3][4][5] It may also cause respiratory irritation.[1][2][4][5][6] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Activity | Required PPE |
| Weighing and Preparing Solutions | - Full-face respirator or a half-mask respirator with appropriate cartridges[7]- Chemical safety goggles and a face shield[8][9]- Nitrile or neoprene gloves (double-gloving recommended)[10][11]- Chemical-resistant lab coat or coveralls[2][11]- Closed-toe shoes[10] |
| Conducting Reactions | - Full-face respirator or a half-mask respirator with appropriate cartridges- Chemical safety goggles and a face shield[9]- Nitrile or neoprene gloves (double-gloving recommended)[10][11]- Chemical-resistant lab coat or coveralls[2][11]- Closed-toe shoes[10] |
| Work-up and Purification | - Full-face respirator or a half-mask respirator with appropriate cartridges- Chemical safety goggles and a face shield[9]- Nitrile or neoprene gloves (double-gloving recommended)[10][11]- Chemical-resistant lab coat or coveralls[2][11]- Closed-toe shoes[10] |
| Spill Cleanup | - Self-contained breathing apparatus (SCBA) for large spills[7]- Full-face respirator for small spills- Chemical-resistant suit or coveralls[7][8]- Heavy-duty chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant boots[7] |
| Waste Disposal | - Full-face respirator or a half-mask respirator with appropriate cartridges- Chemical safety goggles- Nitrile or neoprene gloves- Chemical-resistant lab coat- Closed-toe shoes |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Execution:
-
Post-Handling:
Emergency Procedures:
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1][3][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][6] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice.[1][6]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do. Continue rinsing.[1][6] If eye irritation persists, seek medical attention.[4][6]
-
Ingestion: Rinse mouth and get medical help.[1]
-
Spill: For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and contact emergency services. Ensure adequate ventilation.[12]
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with local, state, and federal regulations.[1][3][6] Do not allow the chemical to enter drains.[3][4][12]
-
Collect waste in clearly labeled, sealed containers.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. targetmol.com [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
